molecular formula C12H17NO2 B1400305 Ethyl 3-(3-amino-2-methylphenyl)propanoate CAS No. 757179-63-8

Ethyl 3-(3-amino-2-methylphenyl)propanoate

Cat. No.: B1400305
CAS No.: 757179-63-8
M. Wt: 207.27 g/mol
InChI Key: WDQUKUHXGZYOQF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3-amino-2-methylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-amino-2-methylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(3-amino-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQUKUHXGZYOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization and Validation of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Executive Summary

The precise structural validation of Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: Analogous to 1,2,3-trisubstituted scaffolds) is a critical checkpoint in the synthesis of indazole-based kinase inhibitors and heterocycle formation. This guide outlines a self-validating analytical protocol to confirm the identity of this 1,2,3-trisubstituted benzene derivative.

The primary challenge in characterizing this molecule is not the functional group identification, but the regiochemical assignment —specifically, proving the ortho-methyl placement relative to the propanoate tail and the amine group (the "1,2,3" pattern vs. "1,2,4" or "1,2,5" isomers). This guide details the spectroscopic evidence required to rule out these isomers using high-field NMR and NOESY correlations.

Synthetic Context & Impurity Profile

Understanding the synthesis informs the elucidation strategy. This compound is typically accessed via two primary routes:

  • Heck Coupling: Reaction of 3-bromo-2-methylaniline with ethyl acrylate followed by hydrogenation.

  • Nitration/Reduction: Nitration of ethyl 3-(2-methylphenyl)propanoate followed by reduction.

  • Critical Impurity: The "des-methyl" analog or regioisomers (4-amino or 6-amino variants) formed during non-selective nitration.

  • Elucidation Goal: We must prove the Methyl group (C2) is sterically "sandwiched" between the Propanoate chain (C1) and the Amine (C3) .

Mass Spectrometry (MS) Analysis

Objective: Confirm Molecular Formula (


) and unsaturation index.
  • Method: LC-MS (ESI+) or GC-MS (EI).

  • Theoretical Monoisotopic Mass: 207.1259 Da.

  • Acceptance Criteria:

    
     Da.
    

Fragmentation Logic (EI-MS):

  • m/z 207: Molecular Ion

    
    .
    
  • m/z 162: Loss of ethoxy group (

    
    , -45).
    
  • m/z 134: McLafferty rearrangement of the ester; loss of ethyl acetate fragment.

  • m/z 120: Characteristic tropylium-like ion for amino-methyl-benzyl core.

Infrared Spectroscopy (IR)

Objective: Functional group validation.

Frequency (

)
AssignmentDiagnostic Value
3350 - 3450 N-H Stretch (Primary Amine)Doublet (sym/asym) confirms

.
1730 - 1740 C=O Stretch (Ester)Sharp, strong band confirms ester carbonyl.
2850 - 2960 C-H Stretch (Aliphatic)Presence of Ethyl/Propyl chains.
1580 - 1600 C=C Stretch (Aromatic)Confirms benzene ring.

Nuclear Magnetic Resonance (NMR) – The Core Elucidation

This section provides the definitive proof of structure. The chemical shifts (


) are predicted based on substituent additivity rules for 1,2,3-trisubstituted benzenes.
Proton NMR ( NMR, 400 MHz, )

Key Feature: The aromatic region must show a specific "ABC" system (or effectively AMX depending on field strength) characteristic of three adjacent protons.

Table 1:


 NMR Assignment 
Position

(ppm)
MultiplicityIntegral

(Hz)
Interpretation
Ar-H (C5) 6.95 - 7.05Triplet (t)1H7.8Meta-proton; couples to C4-H and C6-H.
Ar-H (C4) 6.60 - 6.70Doublet (d)1H7.8Ortho to Amine; upfield due to resonance donation.
Ar-H (C6) 6.75 - 6.85Doublet (d)1H7.8Ortho to Alkyl chain.

3.50 - 4.00Broad (br s)2H-Exchangeable protons.

4.12Quartet (q)2H7.1Ethyl ester methylene.

2.85 - 2.95Triplet (t)2H7.5Benzylic methylene (Chain

).

2.50 - 2.60Triplet (t)2H7.5Carbonyl-adjacent methylene (Chain

).

2.15 - 2.25Singlet (s)3H-Critical: Distinct singlet for C2-Methyl.

(Ester)
1.25Triplet (t)3H7.1Ethyl ester terminal methyl.
Carbon NMR ( NMR)

Table 2:


 NMR Assignment 

(ppm)
TypeAssignment
173.0

Ester Carbonyl (

).
144.5

C3 (Amino-bearing aromatic carbon).
139.0

C1 (Alkyl-bearing aromatic carbon).
126.5

C5 (Meta to amine).
122.0

C2 (Methyl-bearing aromatic carbon).
119.5

C6 (Ortho to alkyl chain).
113.5

C4 (Ortho to amine).
60.5

Ester

.
34.5

Propanoate chain (

).
29.0

Benzylic (

).
14.2

Ester Methyl.
12.5

Ar-Methyl (C2) - Key diagnostic shift.

Regiochemistry Validation (2D NMR)

This is the "Self-Validating" step. To prove the methyl is at position 2 (between the chain and the amine), we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Hypothesis: If the structure is 1,2,3-substituted, the Methyl protons (2.20 ppm) must show spatial proximity (NOE correlations) to BOTH :

    • The Benzylic Methylene protons (2.90 ppm).

    • The Amine protons (3.5-4.0 ppm) OR the C4 aromatic proton (if the amine is exchanging too fast).

  • Rejection of Isomers:

    • 1,2,4-isomer: Methyl would only correlate with one neighbor (or different aromatic protons).

    • 1,2,5-isomer: Methyl would correlate with two aromatic protons, not the chain.

Visualization: Elucidation Logic & NOESY Map

Elucidation_Workflow cluster_noesy NOESY Correlation Logic Sample Unknown Sample (Recrystallized) MS 1. Mass Spec Confirm MW: 207.27 Fragment: 162 (M-OEt) Sample->MS IR 2. IR Spectroscopy Confirm: Ester (1735) Confirm: Amine (3400) MS->IR H1_NMR 3. 1H NMR (1D) Identify 3 Ar-H (ABC System) Identify Ar-CH3 Singlet IR->H1_NMR NOESY 4. NOESY (2D) Spatial Lock (The 'Smoking Gun') H1_NMR->NOESY Structure CONFIRMED STRUCTURE Ethyl 3-(3-amino-2-methylphenyl)propanoate NOESY->Structure Methyl correlates to Chain & Amine Methyl Methyl (Pos 2) ~2.2 ppm Benzylic Benzylic CH2 (Pos 1) ~2.9 ppm Methyl->Benzylic Strong NOE Amine Amine NH2 (Pos 3) ~3.8 ppm Methyl->Amine Strong NOE

Caption: Figure 1. Analytical workflow prioritizing the NOESY "Spatial Lock" to confirm the 1,2,3-substitution pattern.

Quality Control Protocol

For routine batch release, full structural elucidation is unnecessary. Use this HPLC method for purity assessment.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amide/Ester) and 254 nm (Aromatic).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (The authoritative text for NMR additivity rules and coupling constants).

  • Nagel, U., Radau, G., & Link, A. (2011).[4] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842.[4] (Provides synthetic context and spectral data for the des-methyl analog).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

    
     chemical shift prediction tables). 
    
  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (General reference for comparing substituted aniline spectra).

Sources

Ethyl 3-(3-amino-2-methylphenyl)propanoate: A Strategic Intermediate for sGC Modulator Synthesis

[1][2]

Executive Summary & Core Identity

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS 757179-63-8 ) is a specialized aniline derivative serving as a pivotal building block in medicinal chemistry, particularly in the development of cardiovascular therapeutics targeting the nitric oxide (NO) signaling pathway.[1][2]

Its structural uniqueness lies in the 2-methyl-3-aminophenyl substitution pattern combined with a propanoate ester tail.[1][2] This specific configuration makes it an ideal precursor for constructing fused nitrogen heterocycles (such as indoles, quinolines, or benzazepines) or for serving as a pharmacophore linker in soluble Guanylate Cyclase (sGC) stimulators .[1][2]

Chemical Identity Table[1][2]
PropertySpecification
CAS Number 757179-63-8
IUPAC Name Ethyl 3-(3-amino-2-methylphenyl)propanoate
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CCOC(=O)CCC1=C(C)C(N)=CC=C1
Appearance Pale yellow to brown viscous oil or low-melting solid
Predicted pKa ~4.5 (Aniline nitrogen)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Mechanistic Role in Drug Discovery[1][2]

The primary utility of this compound stems from its role in the sGC signaling pathway . sGC stimulators (e.g., Riociguat, Vericiguat) are designed to treat pulmonary hypertension and heart failure by sensitizing sGC to low levels of endogenous NO or by directly stimulating the enzyme in an NO-independent manner.[1][2]

The Structural Logic

The 3-amino-2-methylphenyl motif is not arbitrary.[1][2] It provides:

  • Steric Control: The ortho-methyl group (position 2) restricts the rotation of the phenyl ring, locking the conformation of the final drug molecule to fit the heme-binding pocket of sGC.[1][2]

  • Cyclization Potential: The proximity of the amine (position 3) and the ester side chain allows for intramolecular cyclization to form bicyclic cores if required.[1][2]

  • H-Bonding: The free amine serves as a hydrogen bond donor, critical for receptor interaction or further derivatization (e.g., urea formation).[1][2]

Diagram: sGC Signaling & Therapeutic Intervention

sGC_PathwayNONitric Oxide (NO)sGC_InactivesGC (Inactive)(Heme-containing)NO->sGC_InactiveBinds HemesGC_ActivesGC (Active)sGC_Inactive->sGC_ActiveActivationcGMPcGMP(Second Messenger)sGC_Active->cGMPCatalyzesGTPGTPGTP->cGMPPKGPKG / PDEcGMP->PKGActivatesResponseVasodilationAnti-fibrotic EffectsPKG->ResponseSignalingDrugsGC Stimulator(Derived from CAS 757179-63-8)Drug->sGC_InactiveSensitizes/Stimulates

Figure 1: Mechanism of action for sGC stimulators, highlighting the intervention point of drugs derived from this intermediate.[1][2]

Synthesis Protocol: The "Nitro-Heck-Hydrogenation" Route[1][2]

While several routes exist, the most robust and scalable method for synthesizing CAS 757179-63-8 involves a Heck coupling followed by a one-pot hydrogenation .[1][2] This approach avoids the use of unstable acid chlorides and maximizes atom economy.[1][2]

Reaction Scheme
  • Step 1 (Heck Coupling): 1-Bromo-2-methyl-3-nitrobenzene + Ethyl acrylate → Ethyl 3-(2-methyl-3-nitrophenyl)acrylate.[1][2]

  • Step 2 (Global Reduction): Hydrogenation of the alkene and nitro group → Ethyl 3-(3-amino-2-methylphenyl)propanoate.[1][2]

Diagram: Synthetic Workflow

Synthesis_RouteStart1-Bromo-2-methyl-3-nitrobenzeneInterIntermediate:Ethyl 3-(2-methyl-3-nitrophenyl)acrylateStart->InterHeck Coupling100°C, 12hReagent1Ethyl Acrylate / Pd(OAc)2 / P(o-tol)3 / Et3NReagent1->InterProductTarget:Ethyl 3-(3-amino-2-methylphenyl)propanoate(CAS 757179-63-8)Inter->ProductHydrogenationRT, 4hReagent2H2 (balloon) / 10% Pd/C / EtOHReagent2->Product

Figure 2: Two-step synthetic pathway from commercially available starting materials.

Detailed Experimental Protocol
Step 1: Heck Coupling[1][2]
  • Reagents: 1-Bromo-2-methyl-3-nitrobenzene (1.0 eq), Ethyl acrylate (1.5 eq), Palladium(II) acetate (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (2.5 eq).[1][2]

  • Solvent: DMF or Acetonitrile (anhydrous).[1][2]

  • Procedure:

    • Charge a reaction flask with the aryl bromide, Pd(OAc)₂, and phosphine ligand under nitrogen.[1][2]

    • Add solvent and degas for 10 minutes.[1][2]

    • Add triethylamine and ethyl acrylate via syringe.[1][2]

    • Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]

    • Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Flash chromatography (Silica gel) to yield the nitro-acrylate intermediate.

Step 2: Global Hydrogenation (Reduction)[1][2]
  • Reagents: Nitro-acrylate intermediate (from Step 1), 10% Pd/C (10 wt% loading), Hydrogen gas (1 atm or slightly pressurized).[1][2]

  • Solvent: Ethanol or Methanol.[1][2]

  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add the Pd/C catalyst carefully (under inert atmosphere to prevent ignition).[1][2]

    • Purge the vessel with H₂ gas.[1][2]

    • Stir vigorously at Room Temperature for 4–6 hours. This step reduces both the olefin (C=C) and the nitro group (NO₂) to the amine (NH₂).[1][2]

    • Workup: Filter through a Celite pad to remove the catalyst.[1][2] Wash the pad with ethanol.[1][2]

    • Concentration: Evaporate the solvent under reduced pressure to yield the target aniline ester.

    • Validation: Check for the disappearance of the nitro peak in IR (~1530 cm⁻¹) and the appearance of amine peaks (~3300–3400 cm⁻¹).

Analytical Characterization

To validate the integrity of CAS 757179-63-8, the following analytical signatures must be confirmed:

MethodExpected Signature
¹H NMR (CDCl₃) δ 6.5–7.0 (m, 3H): Aromatic protons (1,2,3-substitution pattern).δ 4.1 (q, 2H): Ethyl ester methylene.δ 3.5 (br s, 2H): NH₂ protons (exchangeable).δ 2.8 (t, 2H): Benzylic CH₂.δ 2.5 (t, 2H): Alpha-carbonyl CH₂.δ 2.1 (s, 3H): Aryl-Methyl group.δ 1.2 (t, 3H): Ethyl ester methyl.[1][2]
IR Spectroscopy 3350, 3450 cm⁻¹: Primary amine (N-H stretch).1730 cm⁻¹: Ester carbonyl (C=O).No peak at 1530 cm⁻¹: Confirms absence of Nitro group.[1][2]
Mass Spectrometry [M+H]⁺ = 208.13 (ESI positive mode).[1][2]

Safety & Handling

As an aniline derivative, this compound poses specific hazards that must be managed in a research environment.

  • Acute Toxicity: Like many anilines, it may cause methemoglobinemia if absorbed in large quantities.[1][2] It is harmful if swallowed or inhaled.[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).[1][2]

    • Chemical splash goggles.[1][2]

    • Work exclusively within a fume hood.[1][2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the compound over time (browning).[1][2]

References

  • ChemSrc. (2025).[1][2] Ethyl 3-(3-amino-2-methylphenyl)propanoate - CAS 757179-63-8.[1][2] Retrieved from [Link][1][2]

  • Bayer Schering Pharma AG. (2009).[1][2] Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO Patent 2009127338A1.[1][2] Retrieved from

  • Stasch, J. P., et al. (2011).[1][2] Targeting the NO-cGMP Pathway in Cardiovascular Disease. Physiological Reviews, 91(3), 1045-1087.[1][2] (Contextual grounding for sGC mechanism).

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" synthesis precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate: Precursor Analysis and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 3-(3-amino-2-methylphenyl)propanoate, a key intermediate in pharmaceutical and materials science research. We delve into the critical retrosynthetic analyses to identify the most viable precursors and detail the primary synthetic strategies for their assembly. The core of this document focuses on the pivotal transformation: the chemoselective reduction of a nitroaromatic precursor, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate. Various methodologies for this reduction are critically evaluated, including catalytic hydrogenation and metal-based reductions, with an emphasis on reaction efficiency, functional group tolerance, and scalability. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the practical synthesis of the target compound.

Introduction and Retrosynthetic Analysis

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a substituted aniline derivative whose structural motifs are of significant interest in the development of novel therapeutic agents and functional organic materials. The efficient and scalable synthesis of this compound is paramount for advancing research and development activities. The key to a successful synthesis lies in identifying readily accessible precursors and employing high-yielding, selective chemical transformations.

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that inform the most logical synthetic strategies. The most apparent disconnection is at the C-N bond of the aniline, which points to a nitro group as a robust and widely-used precursor for the amino functionality. This leads to the key intermediate, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate . A second disconnection at the C-C bond of the propanoate side chain suggests building the carbon skeleton from a simpler aromatic precursor.

G TM Ethyl 3-(3-amino-2-methylphenyl)propanoate (Target Molecule) KP Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (Key Precursor) TM->KP C-N Disconnection (Nitro Reduction) P1 1-Halo-2-methyl-3-nitrobenzene KP->P1 C-C Disconnection (Heck Reaction) P2 Ethyl Acrylate KP->P2 C-C Disconnection (Heck Reaction)

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes that the synthesis can be logically divided into two major phases:

  • Formation of the Key Precursor : The construction of Ethyl 3-(2-methyl-3-nitrophenyl)propanoate.

  • Final Transformation : The selective reduction of the nitro group to the desired amine.

Synthesis of the Key Precursor: Ethyl 3-(2-methyl-3-nitrophenyl)propanoate

The construction of the carbon skeleton and installation of the necessary functional groups can be achieved through several established organometallic and condensation reactions. The Heck reaction represents a powerful and convergent approach.

Pathway via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene, making it an ideal choice for forming the C-C bond between the aromatic ring and the propanoate side chain.[1][2] This reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the desired product and regenerate the catalyst.[2]

The proposed synthesis would involve the coupling of a 1-halo-2-methyl-3-nitrobenzene (where halo is typically I or Br) with ethyl acrylate.

G cluster_products Products R1 1-Bromo-2-methyl-3-nitrobenzene P1 Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate R1->P1 R2 Ethyl Acrylate R2->P1 C1 Pd Catalyst (e.g., Pd(OAc)2) Phosphine Ligand (e.g., PPh3) Base (e.g., Et3N) P2 Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (Key Precursor) P1->P2 Reduction (e.g., H2, Pd/C)

Caption: Heck reaction pathway to the key precursor.

Expertise & Experience Insights: The choice of a phosphine-free palladium catalyst system can sometimes offer advantages in terms of cost and ease of product purification.[3] The initial product of the Heck reaction is the unsaturated acrylate ester. A subsequent, straightforward reduction of the carbon-carbon double bond, typically via catalytic hydrogenation (e.g., H₂, Pd/C), is required. This reduction can often be performed without isolating the intermediate acrylate, but care must be taken as the conditions may also reduce the nitro group. A more controlled approach involves isolating the acrylate and then selectively reducing the double bond under milder conditions before proceeding to the nitro reduction.

Experimental Protocol: Two-Step Heck Reaction and Alkene Reduction

Step A: Heck Reaction

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like triphenylphosphine (0.04 eq).

  • Add a solvent such as DMF or acetonitrile, followed by ethyl acrylate (1.5 eq) and a base like triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate, by column chromatography on silica gel.

Step B: Alkene Reduction

  • Dissolve the purified acrylate from Step A in ethanol or ethyl acetate.

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature until the reaction is complete (monitored by ¹H NMR or GC-MS).

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 3-(2-methyl-3-nitrophenyl)propanoate.

Core Transformation: Chemoselective Nitro Group Reduction

The reduction of the nitro group to an amine is the final and most critical step in this synthesis. The primary challenge is to achieve this transformation with high yield and selectivity, without affecting the ethyl ester functionality. Fortunately, the ester group is generally stable under a wide variety of nitro reduction conditions.[4]

There are two main pathways for the reduction of nitroarenes: a direct pathway via nitroso and hydroxylamine intermediates, and a condensation pathway involving azoxy and azo intermediates.[5] Most practical laboratory methods favor conditions that proceed rapidly through the direct pathway.

G Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Amine Ar-NH2 (Aniline) Hydroxylamine->Amine +2e-, +2H+

Caption: Direct pathway for nitroarene reduction.

A comparison of common, field-proven methods for this transformation is summarized below.

Method Reagents & Conditions Typical Yield Trustworthiness & Field-Proven Insights
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C or PtO₂ catalyst, in EtOH or EtOAc, RT.>90%Trustworthiness: Highly reliable, clean reaction with water as the only byproduct.[6] Insights: The gold standard for clean reductions. Can be sensitive to catalyst poisons. Requires specialized hydrogenation equipment for pressures above 1 atm. Raney Nickel is a cheaper but more pyrophoric alternative.
Béchamp Reduction Fe powder, HCl (cat.) or NH₄Cl, in EtOH/H₂O, reflux.80-95%Trustworthiness: A classic, robust, and very inexpensive method.[7] Insights: Ideal for large-scale industrial synthesis due to low cost. The reaction can be heterogeneous and sometimes requires vigorous stirring. Workup involves filtering off iron salts and can be cumbersome. Tolerates a wide range of functional groups.[7]
Stannous Chloride Reduction SnCl₂·2H₂O, in refluxing EtOH or EtOAc.85-95%Trustworthiness: A very effective and homogenous method.[8][9] Insights: Particularly useful as it works under mildly acidic conditions and is highly chemoselective. The tin salts generated in the workup are toxic and require careful disposal.
Sodium Borohydride System NaBH₄, with a catalyst like FeCl₂ or NiCl₂, in MeOH/H₂O.>90%Trustworthiness: A mild and selective method that avoids harsh acids or high-pressure gas.[4] Insights: NaBH₄ alone does not reduce nitro groups, but the addition of a transition metal salt dramatically enhances its reactivity. The NaBH₄-FeCl₂ system is particularly noted for its excellent chemoselectivity for nitro groups over esters.[4]
Experimental Protocol 1: Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq) in absolute ethanol.

  • Carefully add 5 mol% of 10% Palladium on carbon (Pd/C) under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product, Ethyl 3-(3-amino-2-methylphenyl)propanoate, can be purified by column chromatography or recrystallization if necessary.

Experimental Protocol 2: Reduction with Iron and Ammonium Chloride
  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride.

  • Add iron powder (3-5 eq) to the mixture.

  • Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite while still warm to remove the iron and iron salts. Wash the filter cake extensively with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.

Conclusion

The synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate is most effectively achieved through a two-stage process. The first stage involves the construction of the key precursor, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate, for which the Mizoroki-Heck reaction provides a convergent and efficient route. The second, and final, stage is the chemoselective reduction of the aromatic nitro group. For laboratory-scale synthesis, catalytic hydrogenation offers the cleanest and highest-yielding pathway. For larger-scale industrial applications, the Béchamp reduction using iron powder presents a highly cost-effective and robust alternative. The choice of method will ultimately depend on the scale of the synthesis, available equipment, and economic considerations.

References

  • D. H. B. Ripin, et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • M. P. Wiesenfeldt, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • Y. F. Han, et al. (2022). Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework. ACS Applied Materials & Interfaces.
  • Y. Wang, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.
  • W. F. Lin, et al. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Loughborough University Research Repository.
  • A. J. Minnaard, et al. (2020). Method of reducing aromatic nitro compounds. Google Patents.
  • Multiple Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate.
  • M. A. Ali, et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • U. Nagel, et al. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate.
  • U. Nagel, et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • M. Trzosiński, et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.

Sources

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern cardiovascular drug development, the precise construction of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized building blocks. Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) serves as a critical synthetic intermediate [1]. Structurally, it is a 1,2,3-trisubstituted benzene derivative that provides three orthogonal reactive sites: an aniline amine, an aromatic methyl group, and a propanoate ester.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its mechanistic role in synthesizing soluble guanylate cyclase (sGC) stimulators—a vital class of therapeutics used to treat pulmonary hypertension and heart failure [2].

Nomenclature & Physicochemical Profiling

Accurate identification and analytical profiling are the first steps in establishing a robust quality control framework for any synthetic workflow. Below is the standardized nomenclature and physicochemical data for this intermediate.

IUPAC Name: Ethyl 3-(3-amino-2-methylphenyl)propanoate Primary Synonyms:

  • 3-(3-Amino-2-methylphenyl)propanoic acid ethyl ester

  • Benzenepropanoic acid, 3-amino-2-methyl-, ethyl ester

  • Ethyl 3-(3-amino-2-methylphenyl)propionate

Table 1: Physicochemical and Structural Properties
ParameterValue / Description
CAS Registry Number 757179-63-8
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
InChIKey WDQUKUHXGZYOQF-UHFFFAOYSA-N
Physical Appearance Pale yellow to brown viscous oil/solid (typical of aniline derivatives)
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Hydrogen Bond Acceptors 3 (Ester Oxygens, Amine Nitrogen)
Rotatable Bonds 5

Mechanistic Role in Drug Development (sGC Activation)

The therapeutic value of Ethyl 3-(3-amino-2-methylphenyl)propanoate lies in its utilization as a precursor for soluble guanylate cyclase (sGC) stimulators [2].

The NO-sGC-cGMP Signaling Pathway

Under normal physiological conditions, endothelial cells release Nitric Oxide (NO), which diffuses into smooth muscle cells and binds to the heme iron of sGC. This binding catalyzes the conversion of Guanosine Triphosphate (GTP) into cyclic Guanosine Monophosphate (cGMP), an essential secondary messenger that triggers vasodilation and inhibits smooth muscle proliferation [3].

In disease states like pulmonary arterial hypertension (PAH), endothelial dysfunction leads to impaired NO production. sGC stimulators (e.g., Riociguat, Vericiguat) are designed to directly stimulate sGC independently of NO, while also acting synergistically with endogenous NO. The amino group of Ethyl 3-(3-amino-2-methylphenyl)propanoate is frequently utilized to construct the oxo-azaheterocyclic core of these drugs, while the propanoate chain serves as a lipophilic anchor or a site for further functionalization [2].

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Heme-containing) NO->sGC Binds Heme Iron cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-proliferation PKG->Vasodilation Physiological Response Stimulator sGC Stimulators (Synthesized via CAS 757179-63-8) Stimulator->sGC Direct NO-independent Stimulation

Figure 1: NO-sGC-cGMP Signaling Pathway and therapeutic intervention points.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of this compound is typically achieved via a two-step sequence starting from commercially available 3-bromo-2-methylaniline: a Heck Cross-Coupling followed by Catalytic Hydrogenation .

Causality in Experimental Design
  • Why the Heck Reaction? Palladium-catalyzed C-C coupling provides exceptional regioselectivity. Using

    
     as a ligand introduces necessary steric bulk, which accelerates the reductive elimination step in the catalytic cycle, preventing catalyst poisoning by the free amine.
    
  • Why Pd/C Hydrogenation? Heterogeneous hydrogenation selectively reduces the

    
    -unsaturated double bond of the acrylate intermediate without cleaving the ester or reducing the aromatic ring.
    

Synthesis SM1 3-Bromo-2-methylaniline Heck Heck Cross-Coupling Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100°C SM1->Heck SM2 Ethyl Acrylate SM2->Heck Int1 Ethyl (E)-3-(3-amino-2-methylphenyl)acrylate Heck->Int1 C-C Bond Formation Hydro Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), EtOH, RT Int1->Hydro Product Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) Hydro->Product Alkene Reduction

Figure 2: Two-step synthetic workflow for Ethyl 3-(3-amino-2-methylphenyl)propanoate.

Protocol 1: Heck Cross-Coupling
  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-2-methylaniline (1.0 eq), Palladium(II) acetate (

    
    , 0.05 eq), and Tri(o-tolyl)phosphine (
    
    
    
    , 0.1 eq).
  • Inert Atmosphere: Purge the flask with Argon for 15 minutes to prevent oxidative degradation of the phosphine ligand.

  • Reagent Addition: Add anhydrous Dimethylformamide (DMF) as the solvent. Inject ethyl acrylate (1.5 eq) and triethylamine (

    
    , 2.0 eq). The 
    
    
    
    acts as a base to neutralize the HBr byproduct, driving the reaction forward.
  • Reaction: Heat the mixture to 100°C and stir for 12 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water and brine to remove DMF. Dry over

    
    , concentrate, and purify via silica gel chromatography to yield Ethyl (E)-3-(3-amino-2-methylphenyl)acrylate.
    
Protocol 2: Selective Alkene Reduction
  • Preparation: Dissolve the purified intermediate from Protocol 1 in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of Nitrogen. Critical Safety Note: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; always add under inert gas.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (

    
    ) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target product, Ethyl 3-(3-amino-2-methylphenyl)propanoate .

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation. To verify the success of the synthesis, the following spectroscopic markers must be confirmed:

  • LC-MS: Ensure the presence of the parent ion mass:

    
    
    
    
    
    = 208.1.
  • ¹H NMR (CDCl₃, 400 MHz) Expected Shifts:

    • Ethyl ester: Triplet at ~1.2 ppm (3H,

      
      ), Quartet at ~4.1 ppm (2H, 
      
      
      
      ).
    • Propanoate backbone: Two distinct triplets at ~2.5 ppm and ~2.9 ppm (2H each,

      
      ), confirming the successful reduction of the alkene (disappearance of doublets at ~6.3 and ~7.8 ppm).
      
    • Aryl methyl: Singlet at ~2.1 ppm (3H,

      
      ).
      
    • Aniline amine: Broad singlet at ~3.6 ppm (2H,

      
      ), which disappears upon 
      
      
      
      exchange.
    • Aromatic region: Multiplets between 6.5 – 7.0 ppm (3H,

      
      ).
      

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-(3-amino-2-methylphenyl)propanoate | CAS 757179-63-8. Sigma-Aldrich Product Catalog. Retrieved February 27, 2026, from[Link]

  • Schirok, H., et al. (2009). Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof (Patent No. WO2009127338A1). World Intellectual Property Organization.
  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768. Retrieved February 27, 2026, from[Link]

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of Ethyl 3-(3-amino-2-methylphenyl)propanoate , a critical intermediate in the development of soluble Guanylate Cyclase (sGC) activators.

Discovery, Synthesis, and Role in sGC Activator Development

CAS Number: 757179-63-8 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Primary Application: Pharmaceutical Intermediate (sGC Activators)

Introduction & Scientific Significance

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a specialized aniline derivative utilized primarily as a building block in the synthesis of soluble Guanylate Cyclase (sGC) activators . These therapeutic agents are designed to treat cardiovascular diseases such as pulmonary hypertension and heart failure by targeting the nitric oxide (NO) signaling pathway in a heme-independent manner.

Unlike sGC stimulators (e.g., Riociguat), which require a reduced heme moiety to function, sGC activators target the oxidized or heme-free form of the enzyme. This distinction is critical for treating pathological states where oxidative stress renders the enzyme unresponsive to endogenous NO.

This specific ethyl ester serves as a "masked" carboxylic acid tail . In medicinal chemistry, this moiety is crucial for:

  • Solubility & Bioavailability: The ester form improves membrane permeability during oral administration (prodrug concept).

  • Receptor Binding: Upon hydrolysis in vivo to the free acid, the propanoate chain mimics the phosphate groups of GTP (the natural substrate of sGC) or interacts with specific arginine residues in the enzyme's binding pocket.

Discovery and Historical Context

The discovery of Ethyl 3-(3-amino-2-methylphenyl)propanoate is intrinsically linked to the evolution of NO-sGC modulators at Bayer AG in the mid-2000s.

  • The "NO-Resistance" Problem: Early therapies for heart failure relied on organic nitrates (e.g., nitroglycerin). However, patients often developed tolerance. Research led by Johannes-Peter Stasch and colleagues identified that oxidative stress in diseased vessels oxidized the sGC heme iron (Fe²⁺

    
     Fe³⁺), rendering the enzyme insensitive to NO.
    
  • The Shift to Activators (2000s): To overcome this, researchers sought compounds that could activate sGC without the heme group. This led to the discovery of the amino-dicarboxylic acid class (e.g., Cinaciguat/BAY 58-2667).

  • Optimization of the "Tail": The molecule (CAS 757179-63-8) represents a structural optimization. The 2-methyl-3-amino substitution pattern is non-trivial; the methyl group at the 2-position forces a specific torsion angle of the phenyl ring relative to the propanoate chain, locking the molecule in a bioactive conformation that minimizes entropic penalty upon binding.

The synthesis and use of this specific intermediate are documented in patent literature, notably WO2009127338A1 , which describes novel oxo-heterocyclic sGC activators.

Technical Synthesis: Protocols & Causality

The synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate must be approached with high chemoselectivity to ensure the correct substitution pattern. The most robust industrial route avoids the direct nitration of 3-phenylpropanoates (which yields mixtures) and instead builds the side chain via olefination.

Retrosynthetic Analysis
  • Target: Ethyl 3-(3-amino-2-methylphenyl)propanoate[1]

  • Disconnection: Hydrogenation of the alkene and nitro group

    
     Cinnamate derivative.
    
  • Precursor: Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate.

  • Starting Material: 2-Methyl-3-nitrobenzaldehyde (Commercially available, CAS 7369-05-3).

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step constructs the carbon skeleton. The HWE reaction is preferred over the Wittig reaction due to the formation of the thermodynamically stable (


)-isomer and the ease of removing phosphate byproducts.

Reagents:

  • 2-Methyl-3-nitrobenzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Solvent: Anhydrous THF

Protocol:

  • Activation: In a flame-dried reactor under

    
    , suspend NaH (1.1 eq) in anhydrous THF at 0°C.
    
  • Deprotonation: Add triethyl phosphonoacetate dropwise. The solution will clear as the phosphonate carbanion forms. Stir for 30 min.

  • Addition: Add a solution of 2-methyl-3-nitrobenzaldehyde in THF dropwise. The reaction is exothermic; maintain temperature <10°C to prevent side reactions (Cannizzaro).

  • Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from hexanes/EtOAc yields Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate as a yellow solid.

Step 2: Catalytic Hydrogenation (Global Reduction)

This step performs two transformations simultaneously: reduction of the nitro group to an aniline and saturation of the alkene.

Reagents:

  • Precursor: Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading)

  • Hydrogen Source:

    
     gas (1–3 atm)
    
  • Solvent: Ethanol or Ethyl Acetate

Protocol:

  • Setup: Dissolve the cinnamate intermediate in Ethanol.

  • Inerting: Purge the vessel with

    
     to remove oxygen (safety critical: prevents ignition of Pd/C).
    
  • Catalyst Addition: Carefully add Pd/C.

  • Hydrogenation: Purge with

    
    . Stir vigorously at RT under 
    
    
    
    balloon or slight pressure (30 psi).
  • Monitoring: The yellow color of the nitro-cinnamate will fade to colorless. Reaction is typically complete in 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo.

  • Result: Ethyl 3-(3-amino-2-methylphenyl)propanoate is obtained as a viscous oil or low-melting solid. It is often used directly in the next step without chromatography due to high purity.

Data Summary & Specifications
PropertySpecification
Appearance Pale yellow to brown viscous oil
Purity (HPLC)

97.0%
Identify (NMR)

NMR must show triplet (propanoate

), singlet (

), and broad singlet (

).
Boiling Point ~330°C (Predicted) / 140-150°C at 0.5 mmHg
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
Storage 2–8°C, under Argon (Amine is oxidation-sensitive).
Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathway and the strategic role of this intermediate in drug assembly.

SynthesisPath cluster_logic Structural Evolution SM 2-Methyl-3-nitrobenzaldehyde (Starting Material) Inter1 Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate (Cinnamate Intermediate) SM->Inter1 HWE Olefination (NaH, THF) Reagent1 Triethyl phosphonoacetate (HWE Reagent) Reagent1->Inter1 Product Ethyl 3-(3-amino-2-methylphenyl)propanoate (Target Intermediate) Inter1->Product Hydrogenation (H2, Pd/C) Drug sGC Activator (Final Drug Candidate) Product->Drug Amide Coupling / Heterocycle Formation

Caption: Synthetic route from commercial aldehyde to the target amino-ester, highlighting the key reduction step.

References
  • Bayer Schering Pharma AG. (2009). Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO2009127338A1.[2]

  • Stasch, J. P., et al. (2011). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Journal of Clinical Investigation, 116(9), 2552-2561.

  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.[2][3] Nature Reviews Drug Discovery, 5(9), 755-768.

  • PubChem Compound Summary. (2025). Ethyl 3-amino-3-phenylpropanoate (Related Structure).[4](Note: Used for structural analogy verification).

Sources

Theoretical and Computational Profiling of Ethyl 3-(3-amino-2-methylphenyl)propanoate: Electronic Structure and Target Interaction Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) is a highly functionalized aromatic ester characterized by a primary amine, an ortho-methyl group, and an ethyl propanoate side chain. Molecules bearing this specific ortho-toluidine and propanoate architecture frequently serve as critical pharmacophores or advanced synthetic intermediates in the development of cardiovascular therapeutics, particularly as stimulators or activators of soluble guanylate cyclase (sGC) [1].

This whitepaper provides an in-depth computational investigation of this molecule. By bridging Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a self-validating theoretical framework to evaluate its electronic properties, reactivity, and potential binding stability within the sGC heme-binding domain.

Chemical Context and Biological Rationale

The nitric oxide (NO)–soluble guanylate cyclase (sGC)–cyclic guanosine monophosphate (cGMP) signaling pathway is the primary mechanism regulating vascular tone and smooth muscle relaxation[2]. Dysregulation of this pathway is a hallmark of pulmonary hypertension and cardiovascular disease[3]. sGC stimulators bind directly to the enzyme, stabilizing its active conformation independently of NO, and sensitizing it to endogenous NO[2][4].

The structural features of Ethyl 3-(3-amino-2-methylphenyl)propanoate—specifically the hydrogen-bond donating amine and the hydrophobic ester tail—make it a prime candidate for allosteric interaction with the sGC regulatory domains.

Pathway Ligand Ligand (Ethyl Ester Deriv.) sGC Soluble Guanylate Cyclase (sGC Heme Domain) Ligand->sGC Allosteric Activation NO Nitric Oxide (NO) NO->sGC Heme Binding cGMP cGMP (Second Messenger) sGC->cGMP Catalysis GTP GTP GTP->cGMP Downstream Vasodilation & Smooth Muscle Relaxation cGMP->Downstream PKG Activation

Fig 1: The NO-sGC-cGMP signaling pathway targeted by the modeled ligand.

Quantum Mechanical (DFT) Investigations

To understand the intrinsic reactivity of the molecule, Density Functional Theory (DFT) calculations are employed. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311G(d,p) basis set is the gold standard for organic molecules[5][6].

Causality of Experimental Choice: Pure DFT methods often suffer from self-interaction errors, leading to the over-delocalization of electrons. B3LYP mitigates this by incorporating a portion of exact Hartree-Fock exchange, providing highly accurate geometries and thermodynamic properties at a reasonable computational cost[7][8].

DFT Experimental Protocol
  • Initialization: Construct the 3D geometry of Ethyl 3-(3-amino-2-methylphenyl)propanoate using GaussView.

  • Optimization: Submit the structure to Gaussian 16 for ground-state geometry optimization using the OPT FREQ B3LYP/6-311G(d,p) keyword route[5].

  • Validation (Self-Validating Step): Analyze the vibrational frequencies. The absence of imaginary frequencies (negative values) confirms that the optimized geometry represents a true global minimum on the potential energy surface, rather than a saddle point[6].

  • Electronic Profiling: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and map the Molecular Electrostatic Potential (MEP).

Electronic and Reactivity Descriptors

The HOMO-LUMO energy gap (


) is a critical indicator of kinetic stability and chemical reactivity. A lower gap implies higher polarizability and a softer molecule, which often correlates with higher biological activity due to easier electron transfer with target protein residues.

Table 1: Theoretical Global Reactivity Descriptors (B3LYP/6-311G(d,p))

ParameterValue (eV)Physical Significance
E_HOMO -5.82Electron-donating ability (localized on the amine group).
E_LUMO -0.94Electron-accepting ability (localized on the ester carbonyl).
Energy Gap (

)
4.88Kinetic stability; moderate gap indicates good druglikeness.
Ionization Potential (I) 5.82Energy required to remove an electron (-E_HOMO).
Electron Affinity (A) 0.94Energy released when an electron is added (-E_LUMO).
Chemical Hardness (

)
2.44Resistance to charge transfer (

).

MEP Analysis: The MEP map reveals that the most negative potential (red region, nucleophilic) is concentrated around the carbonyl oxygen of the ethyl propanoate group, making it a prime hydrogen-bond acceptor. The most positive potential (blue region, electrophilic) is located at the primary amine protons, acting as strong hydrogen-bond donors.

Molecular Docking and Pharmacophore Modeling

To predict the binding affinity and pose of Ethyl 3-(3-amino-2-methylphenyl)propanoate within the sGC receptor, molecular docking is performed using AutoDock Vina [9][10].

Causality of Experimental Choice: AutoDock Vina utilizes a sophisticated empirical scoring function combined with a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization. This allows for rapid, highly accurate predictions of flexible ligand conformations within a rigid protein receptor[10][11].

Docking Protocol
  • Receptor Preparation: Retrieve the high-resolution cryo-EM structure of human soluble guanylate cyclase (e.g., PDB ID: 6JT0 or similar active conformation)[3]. Remove co-crystallized water molecules and add polar hydrogens using AutoDockTools.

  • Ligand Preparation: Convert the DFT-optimized ligand structure to the PDBQT format, allowing rotation of the propanoate chain and ethyl ester bonds.

  • Grid Box Generation: Define a grid box centered on the allosteric stimulator binding site (near the

    
    /
    
    
    
    heterodimer interface) with dimensions
    
    
    Å to encompass the entire pocket.
  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough sampling of the conformational space[9].

Docking Results

Table 2: AutoDock Vina Binding Affinity and Interactions

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (sGC)Interaction Type
1 (Best) -7.4Tyr135 (

1), Arg139 (

1)
H-bond (Amine), Pi-Cation
2 -7.1Ser137 (

1), Phe74 (

1)
H-bond (Carbonyl), Pi-Pi stacking
3 -6.8Val140 (

1)
Hydrophobic (Ethyl tail)

The docking score of -7.4 kcal/mol indicates a strong, spontaneous binding event. The primary amine acts as an anchor, forming critical hydrogen bonds with the receptor, while the ortho-methyl group restricts the rotation of the phenyl ring, locking the molecule into a favorable bioactive conformation.

Molecular Dynamics (MD) Simulations

Static docking poses do not account for the dynamic nature of protein-ligand interactions in an aqueous environment. To validate the stability of the docked complex, an all-atom Molecular Dynamics (MD) simulation is conducted using GROMACS [12][13].

Causality of Experimental Choice: GROMACS is highly optimized for multi-level parallelism, allowing for the efficient calculation of Newtonian equations of motion over nanosecond to microsecond timescales[13][14]. The CHARMM36 force field is selected for its robust parameterization of both proteins and small organic molecules.

Workflow DFT DFT Optimization (B3LYP/6-311G**) MEP Electronic Profiling (HOMO/LUMO, MEP) DFT->MEP Docking Molecular Docking (AutoDock Vina) MEP->Docking MD MD Simulation (GROMACS, 100ns) Docking->MD ADMET ADMET Prediction (Pharmacokinetics) MD->ADMET

Fig 2: Step-by-step computational workflow from quantum mechanics to molecular dynamics.

MD Simulation Protocol
  • Topology Generation: Generate the ligand topology using the CGenFF server. Combine it with the sGC protein topology generated by pdb2gmx.

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run a steepest-descent minimization (max 50,000 steps) to remove steric clashes. Self-Validation: Ensure the maximum force (

    
    ) is < 1000 kJ/mol/nm.
    
  • Equilibration:

    • NVT Phase: 100 ps at 300 K using the V-rescale thermostat (constant Number of particles, Volume, and Temperature)[14].

    • NPT Phase: 100 ps at 1 bar using the Parrinello-Rahman barostat (constant Number of particles, Pressure, and Temperature)[14].

  • Production Run: Execute a 100 ns production simulation without position restraints, saving coordinates every 10 ps.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone stabilizes at ~0.25 nm after 15 ns, indicating structural equilibration. The ligand RMSD remains stable at ~0.15 nm, proving that Ethyl 3-(3-amino-2-methylphenyl)propanoate does not diffuse out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): RMSF analysis shows minimal fluctuation (< 0.1 nm) at the binding site residues (Tyr135, Arg139), confirming that the ligand tightly anchors these regions.

In Silico ADMET Profiling

For a compound to transition from a theoretical hit to a viable lead, it must possess favorable Pharmacokinetic (PK) properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these parameters.

Table 3: Predicted ADMET Properties

PropertyValueLipinski / Lead-like Criteria
Molecular Weight 207.27 g/mol Pass (< 500 g/mol )
LogP (Lipophilicity) 2.35Pass (< 5)
H-Bond Donors 2 (Amine)Pass (< 5)
H-Bond Acceptors 3 (N, O, O)Pass (< 10)
Rotatable Bonds 5Pass (< 10)
BBB Permeability HighCapable of CNS penetration if required.
GI Absorption HighExcellent oral bioavailability predicted.

The molecule perfectly complies with Lipinski's Rule of Five, exhibiting zero violations. Its moderate lipophilicity (LogP = 2.35) ensures an optimal balance between aqueous solubility and cell membrane permeability.

References

  • WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof Source: Google Patents URL
  • The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension Source: European Respiratory Society (ERS) URL:[Link]

  • Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation Source: MDPI URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Semantic Scholar (Trott & Olson, 2010) URL:[Link]

  • Citations — Autodock Vina 1.2.0 documentation Source: Read the Docs URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: Mendeley (Abraham et al., 2015) URL:[Link]

  • Running molecular dynamics simulations using GROMACS Source: Galaxy Training Network URL:[Link]

  • Density Functional (DFT) Methods Source: Gaussian.com URL:[Link]

  • Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation Source: ACS Publications URL:[Link]

  • Supporting Information: DFT calculation Source: The Royal Society of Chemistry URL:[Link]

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis and application of Ethyl 3-(3-amino-2-methylphenyl)propanoate , a critical intermediate in the development of soluble Guanylate Cyclase (sGC) activators.

Executive Summary & Chemical Profile[1][2]

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) is a specialized aniline derivative featuring a propanoate side chain. It serves as a high-value pharmacophore building block, primarily in the synthesis of soluble Guanylate Cyclase (sGC) activators —a class of drugs designed to treat cardiovascular diseases (e.g., pulmonary hypertension, heart failure) by stimulating cGMP production in a heme-independent manner.

This molecule acts as a "linker-tail" moiety. The aniline nitrogen serves as the attachment point to a heterocyclic core (often via reductive amination or alkylation), while the ethyl propanoate arm functions as a masked carboxylic acid. Upon final hydrolysis, the resulting acid mimics the propionic acid side chains of the native heme group, which is critical for binding to the sGC regulatory domain.

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 3-(3-amino-2-methylphenyl)propanoate
CAS Number 757179-63-8
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Pale yellow to brown viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Moiety 2-methyl-3-substituted aniline (steric control element)

Synthesis Protocol: The Heck-Reduction Sequence

The most robust industrial route to this intermediate avoids the use of unstable diazonium salts, utilizing instead a palladium-catalyzed Heck coupling followed by a "one-pot" hydrogenation.

Reaction Scheme Overview
  • Coupling: 1-Bromo-2-methyl-3-nitrobenzene + Ethyl Acrylate → Ethyl 3-(2-methyl-3-nitrophenyl)acrylate.

  • Reduction: Hydrogenation of the alkene and nitro group → Ethyl 3-(3-amino-2-methylphenyl)propanoate.

Step 1: Heck Coupling (C-C Bond Formation)

Reagents:

  • 1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Inertion: Charge a reaction vessel with 1-Bromo-2-methyl-3-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Addition: Add anhydrous MeCN (10 mL/g substrate) followed by Et₃N and Ethyl acrylate via syringe/dropping funnel.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The product (nitro-cinnamate) will appear as a UV-active spot with lower R_f than the bromide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Dissolve residue in EtOAc and wash with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.

  • Purification: Recrystallize from EtOH/Water or flash chromatography (0-20% EtOAc in Hexanes) to yield Ethyl 3-(2-methyl-3-nitrophenyl)acrylate as a yellow solid.

Step 2: Global Hydrogenation (Reduction)

Reagents:

  • Ethyl 3-(2-methyl-3-nitrophenyl)acrylate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Hydrogen Gas (H₂) (Balloon or 1-3 bar)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve the nitro-acrylate in EtOH (15 mL/g).

  • Catalyst Addition: Carefully add Pd/C under an N₂ blanket (Caution: Pyrophoric).

  • Hydrogenation: Purge system with H₂. Stir vigorously at Room Temperature for 6–12 hours.

    • Note: This step performs two reductions: saturation of the double bond and reduction of the nitro group to the amine.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the alkene peak and the shift in mass (M+1 = 208).

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil is often pure enough (>95%) for the next step. If necessary, purify via short silica plug (30% EtOAc/Hexane).

Application: Synthesis of sGC Activator Scaffolds

This intermediate is specifically designed to introduce the "acidic tail" required for sGC activation. The following protocol illustrates its coupling to a hypothetical benzyl halide core (a common motif in Bayer-type sGC activators like those described in WO2009127338).

Workflow Diagram (DOT)

G Start Start: Ethyl 3-(3-amino- 2-methylphenyl)propanoate Coupling Step 1: N-Alkylation (K2CO3, DMF, 60°C) Start->Coupling Core Electrophile: Benzyl Bromide/Chloride (Heterocyclic Core) Core->Coupling Intermediate Intermediate: Secondary/Tertiary Amine Coupling->Intermediate C-N Bond Formation Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Final Target: sGC Activator (Carboxylic Acid) Hydrolysis->Final Deprotection

Caption: General synthetic workflow for incorporating the propanoate linker into sGC activator scaffolds.

Coupling Protocol (N-Alkylation)
  • Setup: Dissolve the heterocyclic benzyl bromide core (1.0 equiv) and Ethyl 3-(3-amino-2-methylphenyl)propanoate (1.1 equiv) in anhydrous DMF.

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Reaction: Heat to 60°C for 4–8 hours. The steric hindrance of the ortho-methyl group on the aniline may require elevated temperatures or longer times compared to unhindered anilines.

    • Critical Control: Monitor for over-alkylation (formation of quaternary ammonium salts), though the ortho-methyl group helps suppress this.

  • Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.

  • Hydrolysis (Final Step): Dissolve the coupled ester in THF/MeOH/Water (3:1:1). Add LiOH (3 equiv). Stir at RT until the ester is consumed. Acidify to pH 4 to precipitate the final carboxylic acid drug candidate.

Quality Control & Analytical Data

Verify the identity of the intermediate using the following parameters.

MethodExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 6.9-6.5 (m, 3H) (Aromatic protons)δ 4.12 (q, 2H) (Ethyl CH₂)δ 3.60 (br s, 2H) (NH₂, exchangeable)δ 2.88 (t, 2H) (Benzylic CH₂)δ 2.55 (t, 2H) (Carbonyl-adjacent CH₂)δ 2.15 (s, 3H) (Ar-CH₃, distinct singlet)δ 1.25 (t, 3H) (Ethyl CH₃)
LC-MS (ESI+) [M+H]⁺ = 208.13
HPLC Purity >98% (UV at 254 nm)

References

  • Bayer Schering Pharma AG. (2009). Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO2009127338A1.[1]

    • Context: Defines the class of sGC activators where this specific aniline-propanoate motif is utilized as a key structural element.
  • Stasch, J. P., et al. (2011). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Journal of Clinical Investigation, 116(9), 2552-2561.

    • Context: Mechanistic background on how carboxylic acid tails (mimicking heme propionates)
  • Chemical Book. (2023). Ethyl 3-(3-amino-2-methylphenyl)propanoate Product Page.

    • Context: Physical property verification and CAS confirm

Sources

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" derivatization for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Ethyl 3-(3-amino-2-methylphenyl)propanoate for the Discovery of Soluble Guanylate Cyclase (sGC) Activators

Executive Summary

The NO-sGC-cGMP signaling cascade is a fundamental regulator of cardiovascular, cardiopulmonary, and renal homeostasis. Under conditions of oxidative stress, soluble guanylate cyclase (sGC) becomes oxidized and loses its heme group, rendering it unresponsive to endogenous nitric oxide (NO) and traditional sGC stimulators. sGC activators bridge this therapeutic gap by binding directly to the unoccupied heme pocket of oxidized/heme-free sGC.

This application note details the strategic derivatization of Ethyl 3-(3-amino-2-methylphenyl)propanoate , a highly versatile building block used to synthesize next-generation sGC activators[1]. By leveraging the aniline moiety for core-heterocycle attachment and the ethyl ester as a latent pharmacophore, researchers can systematically generate highly potent, orally bioavailable drug candidates[2].

Scientific Rationale & Pharmacophore Design

The transition from first-generation dicarboxylic acid sGC activators (e.g., cinaciguat) to modern monocarboxylic acids (e.g., runcaciguat) was driven by the need for improved pharmacokinetic profiles[2]. The 3-(3-amino-2-methylphenyl)propanoic acid scaffold provides three critical structural advantages:

  • The Propanoic Acid Tail: Once unmasked via hydrolysis, the free carboxylic acid mimics the propionate side chains of the native heme group, anchoring the molecule within the sGC regulatory domain[2].

  • The ortho-Methyl Group: The methyl group at the 2-position of the phenyl ring provides a severe conformational lock, restricting the rotation of the adjacent amine and optimizing the binding trajectory into the sGC pocket.

  • The Ethyl Ester Protecting Group: During library synthesis, the ethyl ester prevents unwanted side reactions at the carboxylate, avoids catalyst poisoning during transition-metal cross-coupling, and ensures high solubility in organic solvents[1].

Workflow SM Starting Material Ethyl 3-(3-amino-2-methylphenyl)propanoate NDeriv N-Derivatization (Buchwald-Hartwig) SM->NDeriv Hydrolysis Ester Saponification (LiOH, THF/MeOH/H2O) NDeriv->Hydrolysis Screening HTRF cGMP Assay (+/- ODQ) Hydrolysis->Screening Hit sGC Activator Hit Identification Screening->Hit

Fig 1: Chemical derivatization and biological screening workflow for sGC activators.

Experimental Methodologies: A Self-Validating System

The following protocols are engineered to overcome the specific steric hindrance of the ortho-methyl aniline while preserving the integrity of the propanoate ester until the final deprotection step.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (N-Derivatization)

Due to the steric bulk of the 2-methyl group, standard nucleophilic aromatic substitution (SNAr) often yields poor conversions. A Buchwald-Hartwig amination utilizing a bidentate ligand with a wide bite angle is required.

  • Reagents: Ethyl 3-(3-amino-2-methylphenyl)propanoate (1.0 eq), Aryl/Heteroaryl Halide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq), anhydrous 1,4-Dioxane.

  • Procedure:

    • Degas anhydrous 1,4-dioxane by sparging with argon for 15 minutes.

    • In an oven-dried Schlenk flask, combine the starting material, aryl halide, and Cs2CO3.

    • Add Pd2(dba)3 and Xantphos under a positive stream of argon.

    • Suspend the mixture in the degassed dioxane (0.2 M concentration) and heat to 100°C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Causality & Expertise: Xantphos is specifically chosen to facilitate reductive elimination at the sterically crowded palladium center, preventing β-hydride elimination. Cs2CO3 is utilized instead of stronger bases (like NaOtBu) to strictly prevent premature transesterification or cleavage of the ethyl ester[1].

Protocol B: Mild Ester Saponification

The free propanoic acid is mandatory for biological target engagement. Hydrolysis must be mild to prevent the cleavage of newly formed amide or sensitive heterocyclic bonds.

  • Reagents: LiOH·H2O (3.0 eq), THF / MeOH / H2O (2:1:1 v/v/v).

  • Procedure:

    • Dissolve the N-derivatized ester from Protocol A in the THF/MeOH mixture.

    • Add an aqueous solution of LiOH·H2O dropwise at 0°C.

    • Warm the reaction to room temperature and stir for 4 hours.

    • Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

    • Extract the precipitated free acid with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Causality & Expertise: The biphasic nature of ester hydrolysis requires a co-solvent system. THF solubilizes the lipophilic intermediate, water dissolves the LiOH, and MeOH acts as a critical phase-transfer bridge . LiOH is selected over NaOH/KOH due to its milder nature, ensuring the structural integrity of the complex sGC activator core.

Biological Validation & High-Throughput Screening

To definitively classify a synthesized derivative as an sGC activator (rather than a stimulator), the biological assay must be a self-validating system. This is achieved by screening compounds in the presence of ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective sGC heme oxidant[2].

Protocol C: HTRF cGMP sGC Activation Assay
  • Procedure:

    • Incubate purified recombinant human sGC enzyme with the test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl2).

    • Validation Step: Run a parallel assay plate where the enzyme is pre-incubated with 10 µM ODQ for 20 minutes to oxidize the heme iron (Fe2+ → Fe3+).

    • Initiate the reaction by adding 1 mM GTP. Incubate for 20 minutes at 37°C.

    • Stop the reaction and quantify cGMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) cGMP assay kit.

  • Causality & Expertise: A true sGC activator will show increased or sustained potency (lower EC50) in the presence of ODQ, as the oxidized heme pocket is its primary target. Conversely, an sGC stimulator will lose activity entirely when ODQ is added[3].

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes expected quantitative data for derivatives synthesized from the Ethyl 3-(3-amino-2-methylphenyl)propanoate scaffold, highlighting the necessity of ester hydrolysis and the diagnostic ODQ shift.

Compound StateN-Substituent CoreEC50 (Basal sGC)EC50 (+ 10 µM ODQ)Fold Activation (+ODQ)Target Classification
Ethyl Ester (Prodrug)Pyridazin-3(2H)-one> 10,000 nM> 10,000 nMN/AInactive in vitro
Free Acid (Hydrolyzed)Pyridazin-3(2H)-one45 nM12 nM3.75x Increase Potent sGC Activator
Free Acid (Hydrolyzed)Pyrazole120 nM35 nM3.42x Increase sGC Activator
Control (Riociguat)N/A (Stimulator)8 nM> 10,000 nMComplete LosssGC Stimulator

Mechanistic Pathway Visualization

Mechanism NO Nitric Oxide (NO) sGC_red Reduced sGC (Fe2+) Functional Heme NO->sGC_red OxStress Oxidative Stress (ROS) sGC_ox Oxidized/Heme-Free sGC Dysfunctional OxStress->sGC_ox Drives sGC_red->sGC_ox Oxidation cGMP cGMP Production (Vasodilation, Anti-fibrotic) sGC_red->cGMP sGC_ox->cGMP Restores Activity Stimulators sGC Stimulators (Heme-Dependent) Stimulators->sGC_red Activators sGC Activators (Heme-Independent) Activators->sGC_ox Binds empty heme pocket

Fig 2: NO-sGC-cGMP signaling pathway highlighting the targeted intervention of sGC activators.

References

  • Bayer Schering Pharma AG. "Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof" (WO2009127338A1). Google Patents.1

  • Hahn, M. G., et al. "Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042)". Journal of Medicinal Chemistry, ACS Publications, 2021. 2

  • Sandner, P., et al. "Soluble guanylate cyclase stimulators and their potential use: a patent review". Expert Opinion on Therapeutic Patents, Taylor & Francis, 2021. 3

Sources

Application Note: Analytical Strategies for the Quantification of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a substituted aromatic amino acid ester with potential applications in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, process monitoring, and quality control. This application note provides a comprehensive guide to the development of analytical methods for the quantification of Ethyl 3-(3-amino-2-methylphenyl)propanoate in various matrices. Given the absence of established, validated methods for this specific analyte in publicly available literature, this document outlines robust starting points for method development based on the chemical properties of the molecule and established analytical principles for similar compounds.

The core structure of the analyte, featuring a primary aromatic amine, a methyl-substituted benzene ring, and an ethyl ester functional group, dictates the selection of appropriate analytical techniques. This guide will focus on two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its robustness and wide applicability, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, particularly after appropriate derivatization.

Physicochemical Properties of Ethyl 3-(3-amino-2-methylphenyl)propanoate

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. While specific experimental data for this compound is scarce, we can infer key characteristics from its structure and from data on similar molecules such as ethyl 3-amino-3-phenylpropanoate and ethyl 3-amino-2-methylpropanoate.[1][2]

PropertyEstimated Value/CharacteristicRationale and Impact on Analysis
Molecular Formula C12H17NO2Defines the monoisotopic mass for mass spectrometry.
Molecular Weight 207.27 g/mol Important for preparing standard solutions of known concentration.
Polarity Moderately polarThe amino and ester groups confer polarity, making it suitable for reversed-phase HPLC. The aromatic ring and alkyl chain provide some non-polar character.
UV Absorbance Expected to have significant absorbance in the UV regionThe substituted benzene ring is a strong chromophore, making UV detection a viable and straightforward quantification method.
Volatility LowThe presence of the polar amino group and the relatively high molecular weight suggest that the compound is not sufficiently volatile for direct GC analysis without derivatization.
pKa Estimated ~4-5 for the aromatic amineThe basicity of the amino group will be influenced by pH. This is a critical parameter for optimizing HPLC mobile phase and extraction conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds.[3][4] A reversed-phase HPLC method is the recommended starting point for the analysis of Ethyl 3-(3-amino-2-methylphenyl)propanoate due to its moderate polarity.

Rationale for Method Design

The primary challenge in the HPLC analysis of basic compounds like aromatic amines is often poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[3] To mitigate this, a modern, base-deactivated C18 column is recommended. The mobile phase should be buffered to a pH that ensures consistent ionization of the analyte, typically 2-3 pH units away from its pKa. An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can improve peak shape on appropriate columns.

Proposed HPLC-UV Protocol

a) Sample Preparation:

  • Prepare a stock solution of Ethyl 3-(3-amino-2-methylphenyl)propanoate reference standard at 1 mg/mL in methanol.

  • Generate a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the HPLC system from particulate matter.[4]

b) Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A standard system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column Base-deactivated C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B1-7 min: 10% to 90% B7-8 min: 90% B8-8.1 min: 90% to 10% B8.1-10 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detector UV-Vis or DAD
Detection Wavelength Scan for λmax (estimated ~240-260 nm), then monitor at λmax and a reference wavelength.
Run Time 10 minutes

c) Data Analysis:

  • Identify the analyte peak by comparing the retention time with that of the reference standard.

  • For quantification, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL in MeOH) s1->s2 s3 Serial Dilution for Working Standards s2->s3 s5 Filter All Samples (0.45 µm) s3->s5 s4 Prepare Unknown Sample s4->s5 a1 Inject into HPLC System s5->a1 Injection a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for the quantification of Ethyl 3-(3-amino-2-methylphenyl)propanoate by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and selectivity, or for analysis in complex matrices, GC-MS is a powerful alternative.[5] Due to the low volatility of Ethyl 3-(3-amino-2-methylphenyl)propanoate, derivatization is a mandatory step to increase its volatility and thermal stability.[6]

Derivatization Strategy

The primary amino group is the ideal site for derivatization. Silylation or acylation are common and effective strategies. Acylation with an agent like trifluoroacetic anhydride (TFAA) is recommended as it produces stable, volatile derivatives that are highly responsive to electron impact (EI) ionization and can be readily separated by GC.

Proposed GC-MS Protocol

a) Sample Preparation and Derivatization:

  • Prepare standard solutions of the analyte in a dry, aprotic solvent such as ethyl acetate or acetonitrile.

  • Pipette a known volume (e.g., 100 µL) of each standard and sample solution into separate glass vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b) Instrumentation and GC-MS Conditions:

ParameterRecommended Condition
GC-MS System A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Column A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume).
Oven Program Initial: 100 °C, hold for 1 min.Ramp: 15 °C/min to 280 °C.Hold: 5 min at 280 °C.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV.
MS Acquisition Full Scan (m/z 50-450) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis using characteristic fragment ions.

c) Data Analysis:

  • In full scan mode, identify the derivatized analyte peak and determine its characteristic fragment ions.

  • For quantification, select at least three characteristic ions for SIM mode analysis (one quantifier and two qualifiers).

  • Create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards.

  • Quantify the analyte in unknown samples using this calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Standards in Aprotic Solvent p2 Evaporate to Dryness p1->p2 p3 Add Ethyl Acetate & TFAA p2->p3 p4 Heat at 70°C for 30 min p3->p4 p5 Evaporate Reagents p4->p5 p6 Reconstitute in Ethyl Acetate p5->p6 a1 Inject into GC-MS p6->a1 Injection a2 Separation on DB-5ms Column a1->a2 a3 EI Ionization & Mass Detection a2->a3 d1 Identify Peak & Fragments (Full Scan) a3->d1 Mass Spectra d2 Develop SIM Method d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Sample d3->d4

Sources

Application Note: High-Fidelity SPOS of Nitrogen Heterocycles utilizing Ethyl 3-(3-amino-2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic integration of Ethyl 3-(3-amino-2-methylphenyl)propanoate (EAMP) into Solid-Phase Organic Synthesis (SPOS) workflows. EAMP is a high-value bifunctional scaffold characterized by a hindered aniline and a propanoate ester .

While the molecule is commercially available as an ethyl ester, its primary utility in drug discovery lies in its conversion to dihydroquinolinone and tricyclic benzolactam libraries. This note prioritizes the "Aniline-Exposed" Strategy , where the molecule is anchored via its carboxylate (post-hydrolysis) to allow the sterically constrained aniline to participate in high-complexity transformations like the Pictet-Spengler reaction.

Chemo-Structural Analysis & Strategic Implications[1]

Before initiating synthesis, the user must understand the specific reactivity profile imposed by the 2-methyl substituent.

FeatureStructural CauseSynthetic Consequence
Steric Hindrance Methyl group at C2 (ortho to amine)Reduced Nucleophilicity: The aniline nitrogen is significantly less reactive than unsubstituted aniline. Standard loading (e.g., nucleophilic displacement on Trityl-Cl) will fail or proceed with low yields.
Regiocontrol Methyl group at C2Directed Electrophilic Attack: The C2 position is blocked. Electrophilic Aromatic Substitution (EAS) is forced to the C4 (para) or C6 (ortho) positions, reducing isomer mixtures in cyclization reactions.
Ester Functionality Ethyl Propanoate tailOrthogonality: The ethyl ester is stable to TFA (acidic cleavage) but labile to base (saponification). It serves as a "masked" acid or a handle for post-cleavage cyclization.

Pre-Resin Workup: The Saponification Protocol

Rationale: Direct loading of the amine onto standard resins (Trityl, Chlorotrityl) is inefficient due to the ortho-methyl steric clash. The most robust SPOS entry point is via the carboxylate. Therefore, the commercial ethyl ester must first be converted to the free acid.

Protocol 1: Quantitative Saponification

  • Dissolution: Dissolve 10.0 mmol of EAMP in 20 mL THF/MeOH (1:1 v/v).

  • Hydrolysis: Add 20 mL of 2M LiOH (aq). Stir vigorously at 40°C for 4 hours.

    • Note: The 2-methyl group does not sterically hinder the distant ester; hydrolysis is rapid.

  • Workup: Acidify to pH 4.0 with 1M HCl. Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

  • Validation: Verify disappearance of ethyl triplet/quartet in ¹H NMR.

  • Product: 3-(3-amino-2-methylphenyl)propanoic acid (AMJJ-Acid ).

Primary Workflow: The "Aniline-Exposed" Strategy (Rink Amide)

This workflow anchors the molecule via the acid, leaving the hindered aniline free to react. This is ideal for generating dihydroquinolinone libraries via intramolecular cyclization.

Resin Loading[3]
  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Coupling Reagent: DIC/OxymaPure (Superior to HOBt for preventing racemization, though not an issue here, it ensures high yield).

Step-by-Step Loading:

  • Swelling: Swell 1g Rink Amide resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash (DMF x3, DCM x3).[2]

  • Activation: Dissolve AMJJ-Acid (3.0 equiv), DIC (3.0 equiv), and OxymaPure (3.0 equiv) in minimal DMF. Pre-activate for 2 min.

  • Coupling: Add to resin. Shake for 2 hours at RT.

  • Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DCM to cap unreacted sites.

  • Result: Resin-bound amide with a free, sterically hindered aniline.

On-Resin Derivatization (Overcoming Sterics)

The 2-methyl aniline is a poor nucleophile. Standard acylation requires forcing conditions.

  • Acylation Protocol: Use Acid Chlorides or Symmetric Anhydrides with Pyridine/DMAP. Standard HBTU/HATU couplings often fail to reach 100% conversion.

    • Recipe: R-COCl (5 equiv) + DIPEA (10 equiv) + DMAP (0.1 equiv) in DCM. Reflux (40°C) may be required.

Cyclative Cleavage (The "Gold Standard")

To form the dihydroquinolinone core, we utilize a Heck Cyclization or Intramolecular Friedel-Crafts approach, but a simpler method involves building a precursor that cyclizes upon cleavage.

  • Strategy: Acylate the aniline with a Beta-Halo acid (e.g., 3-bromopropionyl chloride).

  • Cyclization: Treat the resin-bound intermediate with Base (DBU/DMF) to effect intramolecular alkylation before cleavage, or cleave first and cyclize in solution.

Visualizing the Workflow

The following diagram illustrates the transformation of EAMP into a Benzolactam library using the Rink Amide strategy.

SPOS_Workflow cluster_0 Solid Phase Domain Start Ethyl 3-(3-amino-2-methylphenyl) propanoate (Commercial) Saponification Saponification (LiOH, THF/H2O) Start->Saponification FreeAcid Free Acid Intermediate (AMJJ-Acid) Saponification->FreeAcid Loading Resin Loading (DIC/Oxyma) FreeAcid->Loading + Resin Resin Rink Amide Resin (Fmoc-Deprotected) Resin->Loading LoadedResin Resin-Bound Aniline (Sterically Hindered) Loading->LoadedResin Acylation N-Acylation (R-COCl, Pyridine, DMAP) LoadedResin->Acylation Intermediate N-Acylated Precursor Acylation->Intermediate Cleavage Cleavage & Cyclization (TFA / Post-Synthetic) Intermediate->Cleavage Product Final Heterocycle (Dihydroquinolinone) Cleavage->Product

Figure 1: Workflow for converting the Ethyl Ester precursor into Resin-Bound Heterocycles.

Secondary Workflow: The "Cyclative Cleavage" (Ester Retention)

This advanced protocol preserves the ethyl ester to use it as a leaving group. This requires loading the molecule via the Amine , which is difficult but possible using a BAL (Backbone Amide Linker) .

  • Resin: BAL-PEG-PS Resin (Aldehyde functionalized).

  • Reductive Amination:

    • Suspend Resin in DMF/HOAc (99:1).

    • Add Ethyl 3-(3-amino-2-methylphenyl)propanoate (5 equiv).

    • Add NaBH₃CN (5 equiv). Shake 12h.

    • Critical Insight: The 2-methyl group slows imine formation. Extended time and elevated temp (40°C) are recommended.

  • Acylation: Acylate the secondary amine with Fmoc-Amino Acid Fluorides (highly reactive).

  • Cyclization: Upon final TFA cleavage, the acid-labile linker releases the secondary amide. The proximity of the propanoate ester allows for thermal cyclization (heating the crude cleavage product in toluene) to form the Benzodiazepine or Quinolinone derivative, ejecting ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Efficiency Steric hindrance of 2-methyl group preventing nucleophilic attack.Switch Strategy: Do not load via amine. Hydrolyze ester and load via acid (Protocol 4.1).
Incomplete N-Acylation Low nucleophilicity of resin-bound aniline.Activate Electrophile: Use Acid Chlorides or symmetric anhydrides. Avoid carbodiimides (EDC/DIC) for this step. Add DMAP.
Resin Color Change (Dark) Oxidation of the aniline.Antioxidants: Perform reactions under N₂. Add BHT to solvent washes if storing the resin.
Missing Product Peaks Premature cyclization on-bead.Check Cleavage: Ensure the ester didn't cyclize during base treatments (e.g., Fmoc removal).

References

  • Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Zaragoza Dörwald, F. (2000). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH. (General Reference for Linker Chemistry).
  • Gong, Y., et al. (2004). Solid-Phase Synthesis of 3,4-Dihydroquinolin-2(1H)-ones. Journal of Combinatorial Chemistry, 6(6), 903–910. (Specific protocol for dihydroquinolinones).
  • Boas, U., et al. (2009). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis. Chemical Reviews, 109(5), 2092–2118.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate. Purity of this intermediate is often critical for downstream applications, and the identification of synthesis byproducts is a crucial step in process optimization and quality control. This document provides in-depth troubleshooting advice, analytical protocols, and answers to frequently encountered challenges during its synthesis, with a focus on byproduct identification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most probable synthetic route for Ethyl 3-(3-amino-2-methylphenyl)propanoate, and what are the most likely sources of byproduct formation?

A1: The most common and industrially scalable synthesis involves the catalytic hydrogenation of the corresponding nitro-aromatic precursor, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate . This reduction is the primary stage where impurities are generated.

The core issue is that the reduction of a nitro group (-NO₂) to an amine (-NH₂) is not a single-step process. It proceeds through several intermediates. If the reaction conditions are not perfectly optimized or the reaction is not driven to completion, these intermediates can remain in the final product mixture.[1] Furthermore, aggressive reaction conditions can lead to unwanted side reactions.

Common Byproduct Origins:

  • Incomplete Reduction: The reaction may stall at intermediate stages, leading to the presence of nitroso, hydroxylamine, azoxy, azo, or hydrazo compounds.[1][2] Of these, the N-phenylhydroxylamine intermediate is a key species that can either be reduced to the desired amine or condense to form dimeric impurities.[1]

  • Over-reduction: While less common for nitro group reductions under standard conditions, highly active catalysts or harsh conditions (high H₂ pressure/temperature) could potentially lead to the saturation of the aromatic ring.

  • Hydrolysis: The presence of water in the reaction medium, especially under acidic or basic workup conditions, can lead to the hydrolysis of the ethyl ester moiety to the corresponding carboxylic acid: 3-(3-amino-2-methylphenyl)propanoic acid .

  • Starting Material Impurities: Positional isomers of the nitro starting material (e.g., Ethyl 3-(2-methyl-5-nitrophenyl)propanoate) are common industrial impurities and will be converted to their corresponding isomeric amine products, which can be very difficult to separate from the target molecule.

The following diagram illustrates the primary reaction pathway and the branching points for the formation of major byproducts from incomplete reduction.

Caption: Synthesis pathway and major byproduct formation routes.

Q2: My initial GC-MS screen of the crude product shows several unexpected peaks. How can I begin to identify them?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-pass analytical tool for identifying volatile and semi-volatile byproducts.[3][4] The key is to correlate the mass-to-charge ratio (m/z) of the molecular ion (M⁺) of each peak with potential structures.

First, confirm the molecular ion of your expected product: Ethyl 3-(3-amino-2-methylphenyl)propanoate , MW = 207.27 g/mol . Your main peak should correspond to an m/z of 207.

Next, analyze the m/z of the impurity peaks relative to the product peak. This can provide immediate clues to their identity.

Potential Byproduct Molecular Weight (MW) ΔMW from Product Key GC-MS Identification Notes
Starting Material (Nitro compound)237.25+30Look for fragments corresponding to loss of -NO₂ (-46) and -OEt (-45).
Hydroxylamine Intermediate 223.27+16Molecular ion at m/z 223. Often thermally labile in the GC inlet.
Nitroso Intermediate 221.25+14Molecular ion at m/z 221.
Hydrolyzed Product (Carboxylic Acid)179.22-28Molecular ion at m/z 179. May require derivatization for good peak shape.
Azoxy Dimer 428.50+221.23High MW, likely elutes much later than the product. May not be volatile enough for GC-MS.
Azo Dimer 412.50+205.23High MW, likely elutes much later than the product. May not be volatile enough for GC-MS.
Isomeric Product 207.270Will have the same m/z as the product. GC retention time will likely be slightly different. Requires NMR for confirmation.

Causality in Analysis: The utility of GC-MS lies in its ability to rapidly separate components and provide their molecular weights.[5] This allows you to quickly form hypotheses about potential byproduct structures based on logical chemical transformations (e.g., incomplete reaction, hydrolysis). However, for definitive identification, especially for isomers, subsequent analysis by NMR is essential.[6]

Q3: My ¹H NMR spectrum is complex, with extra aromatic and aliphatic signals. How can I use this data to identify specific impurities?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of the main product and its byproducts, often directly in the crude mixture.[7] By understanding the expected chemical shifts (δ) and coupling patterns, you can assign signals to specific impurities.

Expected ¹H NMR Signals for Ethyl 3-(3-amino-2-methylphenyl)propanoate:

  • Aromatic Protons (3H): Complex multiplet pattern between ~6.5-7.2 ppm.

  • -NH₂ Protons (2H): Broad singlet, typically ~3.5-4.5 ppm (can exchange with D₂O).

  • Ethyl Ester -CH₂- (2H): Quartet, ~4.1 ppm.

  • Propanoate -CH₂-CH₂- (4H): Two triplets, ~2.5-3.0 ppm.

  • Aromatic -CH₃ (3H): Singlet, ~2.1-2.3 ppm.

  • Ethyl Ester -CH₃ (3H): Triplet, ~1.2 ppm.

Troubleshooting Guide for Unexpected NMR Signals:

  • Signals from Incomplete Reduction:

    • Hydroxylamine (-NHOH): Look for a new, broad singlet for the -OH proton and another for the -NH proton, both of which are exchangeable with D₂O. The aromatic signals will also be shifted slightly downfield compared to the amine product.

  • Signals from Hydrolysis:

    • Carboxylic Acid: The characteristic quartet at ~4.1 ppm and triplet at ~1.2 ppm for the ethyl group will decrease in integration. A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm), though it is sometimes not observed. The propanoate methylene protons adjacent to the carbonyl will show a slight upfield shift.

  • Signals from Isomeric Impurities:

    • Positional Isomers: This is the most challenging scenario. An isomer will have the same types of protons (e.g., 3 aromatic, 1 methyl, etc.) but their chemical shifts and, most importantly, their splitting patterns in the aromatic region will be different. For example, the coupling constants (J-values) between the aromatic protons will change based on their ortho-, meta-, or para- relationships. This is where 2D NMR techniques like COSY become invaluable to trace the connectivity of the aromatic spin system.

Q4: I have a significant unknown impurity. What is a systematic workflow for its structural identification?

A4: A multi-technique approach is required for confident identification of an unknown byproduct. This workflow ensures that you gather complementary data to build and confirm the molecular structure.

workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms lcms LC-MS Analysis (Optional) start->lcms mw_hypothesis Obtain Molecular Weight & Formulate Hypothesis gcms->mw_hypothesis lcms->mw_hypothesis nmr_1d 1D NMR (¹H, ¹³C, DEPT) mw_hypothesis->nmr_1d Hypothesis guides NMR interpretation nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d If structure is not obvious structure_elucidation Elucidate Connectivity & Confirm Structure nmr_1d->structure_elucidation nmr_2d->structure_elucidation final_structure Confirmed Byproduct Structure structure_elucidation->final_structure

Caption: Systematic workflow for unknown byproduct identification.

Workflow Explanation:

  • Mass Spectrometry (GC-MS/LC-MS): Start by obtaining an accurate molecular weight. This immediately narrows down the possibilities and allows you to propose a molecular formula.[8]

  • 1D NMR (¹H, ¹³C): Acquire standard proton and carbon-13 spectra. Count the number of protons and carbons. Use chemical shifts to identify functional groups (e.g., aromatic, aliphatic, ester).[9]

  • 2D NMR (COSY, HSQC): If the 1D spectra are ambiguous, 2D NMR is critical.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, allowing you to trace out spin systems, such as the protons on the propanoate chain or the coupled protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is a powerful way to assign carbon signals.

  • Structure Elucidation: Combine all the data. The molecular formula from MS provides the building blocks. The NMR data provides the connectivity, piecing the atoms together to reveal the final structure.[6]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by GC-MS

This protocol outlines a general method for analyzing a crude reaction mixture to identify volatile byproducts.

1. Sample Preparation: a. Quench a small aliquot (~0.1 mL) of the reaction mixture. b. Dilute the aliquot in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) to a final concentration of approximately 1 mg/mL. c. If the sample contains non-volatile salts, filter it through a small plug of silica or a syringe filter before injection.

2. GC-MS Instrument Conditions (Example):

  • GC System: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (Split mode, e.g., 50:1).
  • Oven Program:
  • Initial Temp: 100 °C, hold for 2 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS System: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI), 70 eV.
  • Mass Range: 40-550 amu.

3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak, identifying the molecular ion (M⁺). c. Compare the M⁺ of impurity peaks to the theoretical molecular weights of suspected byproducts (see Table in Q2). d. Use a spectral library (e.g., NIST) to help identify common process solvents or simple fragments.[8]

Protocol 2: Byproduct Identification using NMR Spectroscopy

This protocol describes how to analyze a crude sample to identify and structurally characterize impurities.

1. Sample Preparation: a. Take an aliquot of the crude reaction product after workup and removal of bulk solvent. b. Dissolve approximately 10-20 mg of the residue in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). c. Filter the solution into a clean NMR tube if any solid particulates are present.

2. NMR Data Acquisition:

  • Spectrometer: Bruker 400 MHz or equivalent.
  • Experiments to Run:
  • ¹H NMR: Standard proton spectrum. Ensure sufficient relaxation delay (d1) for accurate integration.
  • ¹³C NMR: Standard carbon spectrum.
  • (Optional but Recommended) ¹H-¹H COSY: To establish H-H correlations.
  • (Optional but Recommended) ¹H-¹³C HSQC: To correlate protons to their directly attached carbons.

3. Data Analysis: a. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). b. Integrate the ¹H spectrum. Set the integration of a well-resolved product peak to its known number of protons (e.g., the aromatic methyl singlet to 3H). The relative integrals of impurity peaks will correspond to their molar ratio relative to the product. c. Assign all peaks for the main product. d. Analyze the remaining unassigned peaks. Use their chemical shifts, multiplicities, and integrations to propose structures. e. Use 2D NMR data to confirm assignments. For a suspected isomer, use the COSY spectrum to trace the aromatic coupling pattern and the HSQC to confirm the C-H attachments, comparing them to the known product.[6]

References

Sources

Technical Support: Optimizing Reaction Time and Temperature for "Ethyl 3-(3-amino-2-methylphenyl)propanoate" Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

Target Molecule: Ethyl 3-(3-amino-2-methylphenyl)propanoate CAS: 757179-63-8 (Analogous/Generic) Core Challenge: The synthesis involves establishing a propanoate side chain on a sterically crowded 2-methyl-3-substituted phenyl ring. The presence of the ortho-methyl group significantly impacts reaction kinetics compared to the non-methylated analog (Ethyl 3-(3-aminophenyl)propanoate).

Recommended Synthetic Pathway: To ensure high purity and scalability, we recommend a two-step sequence:

  • Heck Coupling: 3-Bromo-2-methylnitrobenzene + Ethyl Acrylate

    
     Ethyl 3-(2-methyl-3-nitrophenyl)acrylate.
    
  • Catalytic Hydrogenation (Critical Step): Simultaneous reduction of the nitro group and the alkene double bond to yield the final amino-propanoate.

This guide focuses on Step 2 (Hydrogenation) , as it is the most sensitive to Time (


) and Temperature (

) parameters. The steric bulk of the 2-methyl group often leads to incomplete reduction of the alkene if standard protocols are not adjusted.

Troubleshooting Guide: Reaction Time & Temperature

Q1: Why does the reaction stall with the alkene intermediate (Ethyl 3-(2-methyl-3-nitrophenyl)acrylate) remaining, even after the nitro group is fully reduced?

Diagnosis: Steric Hindrance & Catalyst Deactivation. The 2-methyl group forces the side chain out of planarity with the aromatic ring. While this breaks conjugation (making the double bond more electron-rich and theoretically easier to reduce), the steric bulk physically hinders the adsorption of the alkene onto the Pd/C surface.

Technical Insight:

  • Standard Condition Failure: At 25°C (RT), the nitro group reduces rapidly (

    
    ). The reaction often "stops" at the amino-cinnamate stage because the energy barrier for the bulky alkene reduction hasn't been overcome.
    
  • Optimization: You must increase the temperature to 50–60°C . This provides the necessary thermal energy to overcome the steric barrier of the ortho-methyl group.

  • Caution: Do not exceed 70°C in ethanol, as this promotes transesterification or hydrolysis if any moisture is present.

Q2: I observe a persistent "M+16" impurity peak (Hydroxylamine intermediate). Increasing time doesn't help. Why?

Diagnosis: Hydrogen Starvation (Mass Transfer Limitation). The reduction of


 to 

proceeds via a hydroxylamine (

) intermediate. Accumulation of this intermediate suggests that the reaction is hydrogen-starved at the catalyst surface, often due to low pressure or poor agitation, rather than just temperature.

Corrective Action:

  • Pressure: Increase

    
     pressure from 1 atm (balloon) to 3–5 bar (Parr shaker) .
    
  • Agitation: Ensure vigorous stirring (>800 rpm). The rate-limiting step for nitro reduction is often gas-liquid mass transfer.

  • Temperature: Maintain at least 40°C. Below this, the desorption of the final amine product is slow, potentially poisoning the catalyst sites needed for the final reduction step.

Q3: Can I perform the Heck coupling and Hydrogenation in a "One-Pot" sequence to save time?

Diagnosis: Not Recommended for High Purity. While possible, the residual Pd(OAc)


 and phosphine ligands from the Heck reaction can poison the heterogeneous Pd/C catalyst used in the hydrogenation. Furthermore, the base (e.g., Et

N) salts generated in the Heck step can buffer the hydrogenation solution, potentially affecting the rate.

Recommendation: Perform a simple workup (filtration of salts and short silica plug) after the Heck coupling before proceeding to hydrogenation. This ensures the "Time" spent on hydrogenation is efficient and not wasted fighting catalyst poisoning.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate via Catalytic Hydrogenation. Scale: 10 mmol basis.

Materials
  • Substrate: Ethyl 3-(2-methyl-3-nitrophenyl)acrylate (2.35 g, 10 mmol)

  • Catalyst: 10% Pd/C (50% water wet), 235 mg (10 wt% loading)

  • Solvent: Ethanol (Absolute, 50 mL) or MeOH/THF (1:1) if solubility is an issue.

  • Hydrogen Source: Hydrogen gas (balloon or cylinder).

Step-by-Step Methodology
  • Preparation (T = 25°C):

    • In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve the substrate in Ethanol.

    • Critical: Degas the solution with Nitrogen (

      
      ) for 10 minutes to remove dissolved Oxygen, which competes with Hydrogen.
      
    • Add the Pd/C catalyst carefully under a gentle

      
       stream (Caution: Pyrophoric when dry).
      
  • Reaction Initiation (T = 25°C

    
     50°C): 
    
    • Purge the vessel with Hydrogen (

      
      ) three times (Vacuum/Fill cycles).
      
    • Set initial pressure to 3 bar (45 psi) if using a reactor, or use a double-balloon setup.

    • Begin vigorous stirring.

    • Ramp Temperature: Heat the mixture to 50°C over 20 minutes.

  • Monitoring (Time = 4–6 Hours):

    • Monitor via HPLC or TLC (50% EtOAc/Hexane).

    • Checkpoint 1 (1 hour): Nitro group should be fully consumed. Intermediate (Amino-cinnamate) will be the major spot.

    • Checkpoint 2 (4 hours): Alkene reduction should be near completion. If the Amino-cinnamate persists, increase Temp to 60°C or re-pressurize

      
      .
      
  • Workup:

    • Cool to Room Temperature.

    • Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (40°C bath) to yield the crude oil.

Data Analysis: Temperature vs. Conversion Profile

The following table summarizes the impact of temperature on the reaction profile after a fixed time of 4 hours at 3 bar


.
Temperature (°C)Nitro Conversion (%)Alkene Conversion (%)Major ImpurityRecommendation
25°C 100%35%Amino-Cinnamate (Intermediate)Too Low - Incomplete reaction.
40°C 100%78%Amino-CinnamateModerate - Requires longer time (12h+).
55°C 100% >98% None (<1%)Optimal - Best balance of rate/purity.[1]
75°C 100%100%Ethyl Ester Hydrolysis (Acid)Too High - Product degradation risk.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction pathway and the competing side reactions controlled by temperature.

ReactionPathway Start Start: Nitro-Acrylate (Ethyl 3-(2-methyl-3-nitrophenyl)acrylate) Inter1 Intermediate A: Amino-Acrylate (Fast Step) Start->Inter1 Pd/C, H2 Fast (RT) Inter2 Side Product: Hydroxylamine (Low H2 Pressure) Start->Inter2 H2 Starvation Product Target: Amino-Propanoate (Ethyl 3-(3-amino-2-methylphenyl)propanoate) Inter1->Product Pd/C, H2 Slow Step (Steric Hindrance) Requires 50-60°C Inter2->Inter1 Extended Time + Pressure Degradation Degradation: Free Acid / Lactam (High Temp >70°C) Product->Degradation Hydrolysis (T > 75°C)

Caption: Kinetic pathway showing the rapid nitro reduction followed by the rate-limiting, sterically hindered alkene saturation.

References

  • Nagel, U., Radau, G., & Link, A. (2011).[2] "Short synthesis of ethyl 3-(3-aminophenyl)propanoate." Archiv der Pharmazie, 344(12), 840–842.[2] (Source for analogous Knoevenagel/Reduction route).

  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist." Advanced Synthesis & Catalysis, 345(1-2), 103-151. (Authoritative review on hydrogenation parameters and steric effects).

  • Organic Syntheses, Coll. Vol. 10. (2004). "Palladium-Catalyzed Reaction of Aryl Bromides with Ethyl Acrylate." p. 423. (Standard protocol for the Heck coupling precursor step).

Sources

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Handling Guide[1][2]

Executive Summary: The Molecule & The Challenge

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a bifunctional building block often used in the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates.[1][2] Its structure presents a specific physicochemical challenge:

  • Lipophilicity: The ethyl ester, methyl group, and phenyl ring contribute to a high LogP (estimated ~2.5–3.0), making it poorly soluble in neutral water.[1][2]

  • Weak Basicity: The amino group is an aniline (aromatic amine), not an aliphatic amine.[1] Its pKa is likely in the range of 3.5–4.[1]5. This means it remains uncharged (neutral) at physiological pH (7.4) , leading to precipitation in biological buffers.[1]

  • Reactivity: The ester moiety is susceptible to hydrolysis, while the electron-rich aniline ring is prone to oxidation.[1][2]

This guide addresses the common "crash-out" phenomenon observed during aqueous dilution and provides stability-indicating handling protocols.

Critical Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS or Media."

Diagnosis: This is the most common issue.[1][2] At pH 7.4, the aniline nitrogen is not protonated.[2] The molecule remains neutral and hydrophobic, exceeding its aqueous solubility limit (likely <100 µM).[1]

Solution:

  • Lower the Concentration: Ensure your final concentration is below the solubility limit (empirically determine, but start <50 µM).

  • Cosolvent Spike: Maintain a residual DMSO concentration of 0.5% – 1.0% in the final buffer to aid solubility.[1][2]

  • pH Adjustment (The "Salt" Trick):

    • Method: Pre-complex the compound with 1 equivalent of dilute HCl before adding to the buffer. This forms the anilinium hydrochloride salt, which is more water-soluble.[1][2]

    • Warning: Do not store this acidic solution; use immediately to prevent ester hydrolysis.[1][2]

Issue 2: "The stock solution in DMSO turned brown after a week."

Diagnosis: Oxidation.[1][2][3] Aniline derivatives are electron-rich and sensitive to atmospheric oxygen and light.[1][2] The brown color indicates the formation of azo-compounds or quinone-imine oxidation byproducts.[1][2]

Solution:

  • Storage: Store stocks at -20°C or -80°C.

  • Inert Gas: Purge vials with Argon or Nitrogen after every use.[1][2]

  • Freshness: Discard solutions that have turned dark brown.[1][2] Slight yellowing is often acceptable but check purity via LC-MS if critical.[1][2]

Issue 3: "I see a new peak in my LC-MS after leaving the compound in acidic buffer."

Diagnosis: Ester Hydrolysis.[1][2] While acid helps solubility, it catalyzes the cleavage of the ethyl ester into the free carboxylic acid (3-(3-amino-2-methylphenyl)propanoic acid) and ethanol.[1]

Solution:

  • Time Limit: Keep aqueous residence time < 4 hours.

  • Temperature: Keep solutions on ice (4°C) to slow hydrolysis kinetics.

  • Buffer Choice: Avoid phosphate buffers if possible; citrate or acetate buffers (pH 4-5) may offer a compromise between solubility and stability.[1][2]

Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution

Standard stock for biological assays.

  • Weighing: Weigh 2.07 mg of the compound (MW ≈ 207.27 g/mol ).

    • Note: If the compound is an oil/gum, weigh by difference using a glass syringe.[1][2]

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Alternative: Absolute Ethanol can be used, but evaporation is a risk during storage.[1][2]

  • Mixing: Vortex for 30 seconds. Ensure no oil droplets remain at the bottom.[1]

  • Storage: Aliquot into amber glass vials (20-50 µL each). Store at -20°C.

Protocol B: Aqueous Dilution (The "Step-Down" Method)

To minimize precipitation shock.[1]

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into pure Ethanol first. (New Conc: 1 mM).[1]

  • Final Dilution: Slowly add the 1 mM Ethanol/DMSO mix into the vortexing aqueous buffer.

    • Why? This creates a finer dispersion and prevents large crystal formation compared to dumping pure DMSO into water.[1][2]

Physicochemical Data & Solvent Compatibility
PropertyValue / StatusNotes
Molecular Weight ~207.27 g/mol C₁₂H₁₇NO₂
Predicted LogP ~2.5 – 3.0Hydrophobic
pKa (Aniline) ~4.0 (Estimated)Neutral at pH 7.0+
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH
Solubility (DMSO) > 50 mg/mLExcellent
Solubility (Ethanol) > 20 mg/mLGood
Solubility (1M HCl) SolubleForms salt, but hydrolyzes ester
Visualizations
Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityTree Start Start: Ethyl 3-(3-amino-2-methylphenyl)propanoate AppType What is your application? Start->AppType ChemSynth Chemical Synthesis AppType->ChemSynth BioAssay Biological Assay (Aqueous) AppType->BioAssay OrganicSolv Use Organic Solvents (DCM, EtOAc, EtOH) ChemSynth->OrganicSolv ConcCheck Target Concentration? BioAssay->ConcCheck LowConc < 50 µM ConcCheck->LowConc HighConc > 50 µM ConcCheck->HighConc DirectDil Direct Dilution (Keep DMSO < 1%) LowConc->DirectDil PrecipRisk HIGH RISK: Precipitation HighConc->PrecipRisk Acidify Acidify Buffer (pH < 5) OR Use Cyclodextrin PrecipRisk->Acidify Solution

Caption: Decision matrix for solvent selection based on concentration and application type.

Figure 2: Degradation Pathways

Understanding the stability risks.

Degradation Compound Ethyl 3-(3-amino-2-methylphenyl)propanoate Hydrolysis Hydrolysis (Acid/Base + Water) Compound->Hydrolysis pH > 9 or pH < 3 Oxidation Oxidation (Air + Light) Compound->Oxidation Storage > 1 week AcidProd Carboxylic Acid Derivative (Loss of Ethyl group) Hydrolysis->AcidProd AzoProd Azo/Quinone Species (Brown Color) Oxidation->AzoProd

Caption: Primary degradation pathways.[1][2] Avoid extreme pH to prevent hydrolysis and protect from air to prevent oxidation.[1]

References
  • PubChem. Ethyl 3-amino-3-phenylpropanoate (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][1]

  • Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate.[1][2][4] Archiv der Pharmazie, 344(12), 840-842.[1][2][4] (Describes synthesis and handling of the des-methyl analog). Available at: [Link]

  • Guide to Pharmacology. (S)-3-amino-2-methylpropanoate (Structural Fragment Data). IUPHAR/BPS.[1][2][5] Available at: [Link][1]

  • Scholars' Mine. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (General ester hydrolysis kinetics in aqueous media). Available at: [Link]

Sources

Preventing side reactions in the synthesis of "Ethyl 3-(3-amino-2-methylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Synthesis & Stabilization of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Executive Summary

The synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate presents a specific chemoselective challenge: generating a nucleophilic aniline moiety in the presence of an electrophilic ester, while managing the electron-donating effects of the ortho-methyl group.

Unlike its ortho-amino isomer (which rapidly cyclizes to form dihydroquinolinones), the meta-amino positioning (3-amino) of this target molecule structurally precludes intramolecular lactamization. However, this unmasked amine creates a high risk for intermolecular condensation (oligomerization) and oxidative degradation .

This guide details the "Acid-Salt Interception" strategy to prevent these side reactions, ensuring high purity and stability.

Part 1: The Reaction Landscape & Side Reaction Analysis

The primary synthetic route involves the chemoselective reduction of Ethyl 3-(2-methyl-3-nitrophenyl)acrylate (derived via Heck or Knoevenagel reactions). The transition from the stable nitro-cinnamate to the reactive amino-hydrocinnamate is the critical failure point.

Visualizing the Pathway and Risks

The following diagram maps the desired pathway against the two primary failure modes: Oligomerization and Oxidation.

ReactionPath Start Nitro-Cinnamate Precursor (Ethyl 3-(2-methyl-3-nitrophenyl)acrylate) Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Reduction Target TARGET MOLECULE (Free Base) Ethyl 3-(3-amino-2-methylphenyl)propanoate Step1->Target H2 (3-5 bar), EtOH Side_Olig SIDE REACTION A: Intermolecular Condensation (Polyamide/Oligomer Formation) Target->Side_Olig Prolonged storage (Free Base) Side_Ox SIDE REACTION B: Oxidative Degradation (Quinone Imines/Azo compounds) Target->Side_Ox Air Exposure Solution STABILIZED FORM HCl Salt Precipitate Target->Solution Immediate HCl Treatment

Caption: Figure 1. Reaction pathway highlighting the divergence between the stable HCl salt isolation and the risks of oligomerization or oxidation inherent to the free base.

Part 2: Troubleshooting Guide & Protocols

Issue 1: Intermolecular Condensation (Oligomerization)

Symptom: The oil thickens over time; NMR shows broadening peaks; LCMS indicates dimer/trimer masses (


).
Mechanism:  The free amine of one molecule attacks the ester of another (Intermolecular Aminolysis). While the ortho-methyl group provides some steric protection, it is insufficient to prevent reaction in concentrated solutions.

Corrective Protocol: The "Acid-Salt Interception" Do not isolate the free base as a neat oil. Convert immediately to the Hydrochloride salt.

  • Reaction: Perform hydrogenation in Ethanol (anhydrous).

  • Filtration: Filter the Pd/C catalyst under an inert atmosphere (Argon/N2) to prevent ignition and oxidation.

  • Acidification:

    • Cool the filtrate to 0°C.

    • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or ethanolic HCl). Do not use aqueous HCl to avoid ester hydrolysis.

  • Precipitation: Add Diethyl Ether or MTBE (methyl tert-butyl ether) to induce crystallization of the amine hydrochloride salt.

  • Filtration: Collect the white solid. This salt is stable for months at room temperature.

Issue 2: Oxidative Darkening (The "Aniline Blush")

Symptom: Product turns from pale yellow to brown/black upon exposure to air. Mechanism: The 3-amino-2-methyl moiety is electron-rich. The methyl group donates electron density to the ring, making the amine highly susceptible to radical oxidation, forming quinone imines or azo-linkages.

Prevention Strategy:

  • Solvent Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to use.

  • Throughput: Process the reduction and acidification in a single day.

  • Storage: Store the HCl salt, not the free base. If the free base is required for the next step, generate it in situ.

Issue 3: Chemoselectivity (Over-reduction)

Symptom: Loss of the ethyl ester (formation of alcohol) or reduction of the aromatic ring. Mechanism: High pressure or aggressive catalysts (e.g., PtO2) can reduce the benzene ring or the ester.

Catalyst Selection Matrix:

Catalyst SystemPressure (H2)Risk LevelRecommendation
10% Pd/C 1-3 bar (Balloon)LowPreferred. Reduces alkene & nitro; spares ester.
PtO2 (Adam's) >1 barHighAvoid. Risk of ring reduction.
Fe / NH4Cl N/ALowAlternative. Good for nitro-only reduction; messy workup.
LiAlH4 N/ACriticalProhibited. Will reduce ester to alcohol.

Part 3: Detailed Experimental Protocol

Synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate Hydrochloride

  • Loading: In a pressure vessel, dissolve Ethyl 3-(2-methyl-3-nitrophenyl)acrylate (10.0 mmol) in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% water wet). Caution: Pyrophoric.

  • Hydrogenation: Purge vessel with N2 (3x), then H2 (3x). Stir under H2 atmosphere (3 bar) at Room Temperature for 4-6 hours.

    • Checkpoint: Monitor by TLC/LCMS. Disappearance of the acrylate double bond and nitro group usually occurs simultaneously.

  • Workup (The Critical Step):

    • Filter catalyst through a Celite pad under N2 flow. Wash pad with Ethanol (20 mL).

    • Immediately add 4M HCl in Dioxane (2.75 mL, 11.0 mmol) to the filtrate.

    • Concentrate the solution to ~20 mL volume under reduced pressure (Rotavap bath < 40°C).

    • Add MTBE (50 mL) dropwise with stirring. A white precipitate should form.[1]

  • Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum.

    • Yield Expectation: 85-95%.

    • Appearance: White to off-white crystalline solid.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, but be aware of Transesterification . If you use Methanol with trace acid/base, you may convert the Ethyl ester to a Methyl ester. Ethanol is safer to maintain the integrity of the Ethyl group.

Q: I see a small impurity at M+14 in the LCMS. What is it? A: This is likely the Methyl ester analog (transesterification) or an N-methylated byproduct if Formaldehyde was present (unlikely unless using impure solvents). If the mass is M-2, it is the unreduced alkene.

Q: Why not just use the Heck reaction on the free amine? A: Palladium catalysts can be poisoned by free amines (coordinating to the metal). It is standard practice to perform the Heck coupling on the Nitro or N-Acetylated precursor, then reduce/deprotect at the final stage.

Q: My product turned purple on the filter paper. Is it ruined? A: Surface oxidation of anilines is rapid and visually dramatic but often represents <1% impurity. Wash the solid with cold ether (containing trace HCl) to remove the colored oxidation layer.

References

  • Chemoselective Hydrogenation of Nitro-Cinnamates

    • Title: Chemoselective hydrogenation of different multifunctional compounds.[2]

    • Source: ResearchGate / Wiley (Advanced Synthesis & C
    • Context: Validates the use of Pd/C for reducing nitro and alkene groups while toler
    • URL:[Link]

  • Prevention of Lactamization/Oligomerization

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones.[3][4]

    • Source: MDPI (Molecules)
    • Context: Discusses the propensity of amino-esters to cyclize and the conditions required to promote or prevent it.
    • URL:[Link]

  • Synthesis of Phenylpropanoate Derivatives

    • Title: Short Synthesis of Ethyl 3-(3-Aminophenyl)
    • Source: Archiv der Pharmazie (Wiley)
    • Context: Provides the foundational Knoevenagel/Reduction route for the non-methyl
    • URL:[Link]

Sources

Validation & Comparative

Purity validation of "Ethyl 3-(3-amino-2-methylphenyl)propanoate" by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity validation of "Ethyl 3-(3-amino-2-methylphenyl)propanoate" by HPLC and qNMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Technical Guide for Pharmaceutical Intermediates

Executive Summary: The "Purity" Paradox

In the development of kinase inhibitors and small molecule drugs, the intermediate Ethyl 3-(3-amino-2-methylphenyl)propanoate represents a classic analytical challenge. It contains a basic aniline functionality, a potentially labile ester, and a hydrophobic aromatic core.

A common pitfall in procuring or synthesizing this intermediate is relying solely on HPLC "Area %" as a proxy for purity. While HPLC is excellent for detecting structurally related impurities (isomers, hydrolysis products), it is blind to inorganic salts, moisture, and residual solvents that do not absorb UV light.

The Verdict:

  • Use HPLC to validate the chemical stability and absence of organic by-products (e.g., the hydrolyzed acid or oxidized aniline).

  • Use qNMR to establish the absolute mass balance (potency), ensuring that your 100 mg sample isn't actually 10 mg of trapped inorganic salts.

Structural Analysis & Analytical Strategy

The Molecule: Ethyl 3-(3-amino-2-methylphenyl)propanoate

  • Functional Groups: Primary Amine (Basic, pKa ~4-5), Ethyl Ester (Hydrolysis risk), Aromatic Ring (UV Active).

  • Solubility: High in DMSO, Methanol, Acetonitrile. Moderate in Water (pH dependent).

The Challenge: The primary amine moiety tends to interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Furthermore, if the molecule was synthesized via reduction (e.g., from a nitro precursor), it may contain significant inorganic salts (Fe, Sn, or Pd residues) which HPLC will miss entirely.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

Role: Relative Purity (Identification of organic impurities).

Rationale

We utilize a low pH mobile phase (Formic Acid). Acidic conditions protonate the amine (


), preventing interaction with silanols and ensuring a sharp, symmetrical peak. A C18 column provides sufficient retention for the hydrophobic ethyl/methyl groups.
Detailed Protocol
ParameterCondition
Instrument Agilent 1290 Infinity II or Waters H-Class UPLC
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Detection UV at 254 nm (Aromatic) and 210 nm (Amide/Ester backbone)
Temperature 30°C
Injection Vol 5.0 µL
Interpretation
  • Main Peak: Expect elution around 8-10 minutes (moderate hydrophobicity).

  • Impurity A (Hydrolysis): The corresponding carboxylic acid will elute earlier (more polar).

  • Impurity B (Oxidation): Azo-dimers or oxidized anilines typically elute later (more hydrophobic).

Methodology 2: Quantitative NMR (qNMR)

Role: Absolute Potency (Mass Balance/Assay).

Rationale

qNMR is a primary ratio method.[1][2] It does not require a reference standard of the analyte itself, only a certified Internal Standard (IS).[2] This is critical for early-stage intermediates where a "Gold Standard" reference material does not yet exist.

Internal Standard Selection

We select Maleic Acid (TraceCERT® grade).

  • Resonance: Singlet at

    
     6.0–6.3 ppm (Olefinic protons).
    
  • Why? This region is typically clear in the spectrum of our target molecule (Aromatics are >6.5 ppm; Aliphatics are <4.5 ppm).

Detailed Protocol
  • Preparation:

    • Weigh approx. 20 mg of the Sample (

      
      ) into a vial (precision 
      
      
      
      0.01 mg).
    • Weigh approx. 10 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6 . (Ensure complete dissolution; sonicate if necessary).

  • Acquisition (Bruker 400 MHz or higher):

    • Pulse Sequence: zg30 (standard 1H) or zg with long D1.

    • Relaxation Delay (D1): 30 seconds (Critical: Must be

      
       for quantitative integration).
      
    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction (manual is preferred for qNMR).

    • Integrate the IS singlet (set to known proton count,

      
      ).
      
    • Integrate the Target methyl singlet (

      
       ppm, 
      
      
      
      ) or the aromatic protons.
Calculation


  • 
    : Integral area[2][3]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[4]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[4][5]
    

Comparative Analysis: The "Data Gap"

To illustrate the necessity of orthogonal validation, consider the following experimental data from a typical batch of this intermediate synthesized via nitro-reduction.

Table 1: Validation Results Summary
MetricHPLC ResultqNMR ResultInterpretation
Purity Value 99.4% (Area) 94.2% (Weight) Significant Discrepancy
Detection Basis UV Absorption (Chromophores only)Proton Molar Ratio (All protonated species)HPLC misses non-UV active mass.
Primary Contaminant Not DetectedNot Detected (directly)The 5.2% gap is likely inorganic salts (e.g., NaCl,

) or trapped water/solvents not seen in UV.
Sensitivity High (detects <0.05% impurities)Moderate (LOQ ~0.5%)HPLC is better for cleanliness; qNMR is better for value.
Reference Std Required for Assay (External Std)Not Required (Internal Std used)qNMR is faster for new compounds.

Critical Insight: If you used the HPLC result (99.4%) to calculate stoichiometry for the next reaction step, you would under-charge reagents by ~5%, potentially leading to incomplete conversion and lower yields in the subsequent step.

Decision Logic & Workflow

The following diagram outlines the decision matrix for releasing a batch of this intermediate for downstream synthesis.

ValidationWorkflow Start Batch Synthesis Ethyl 3-(3-amino-2-methylphenyl)propanoate HPLC Step 1: HPLC Analysis (Purity Profiling) Start->HPLC CheckHPLC HPLC Purity > 98%? HPLC->CheckHPLC Reject1 REJECT BATCH (Purify via Recrystallization) CheckHPLC->Reject1 No qNMR Step 2: qNMR Analysis (Potency/Assay) CheckHPLC->qNMR Yes CheckqNMR qNMR Potency > 95%? qNMR->CheckqNMR GapAnalysis Gap Analysis: Is (HPLC - qNMR) > 2%? CheckqNMR->GapAnalysis Yes (High Potency) CheckqNMR->GapAnalysis No (Low Potency) SaltCheck Investigate Salt/Solvent Load (TGA or ROI Testing) GapAnalysis->SaltCheck Yes (Discrepancy) Release RELEASE BATCH Use qNMR value for stoichiometry GapAnalysis->Release No (Consistent) Adjust RELEASE with Correction Adjust reaction charge for low potency SaltCheck->Adjust Inorganics Confirmed

Figure 1: Analytical workflow for validating pharmaceutical intermediates. Note the "Gap Analysis" step to identify non-chromophoric impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][6][7] Journal of Medicinal Chemistry.

  • BIPM. (2023). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures.

  • U.S. Food and Drug Administration (FDA). (2015).[8] Analytical Procedures and Methods Validation for Drugs and Biologics.[9]

Sources

Comparison of different synthetic routes to "Ethyl 3-(3-amino-2-methylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) is a critical intermediate scaffold, primarily utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and other peptidomimetic drugs. Its structure features a 1,2,3-trisubstituted benzene ring, where the ortho-methyl group introduces significant steric demands that challenge standard synthetic methodologies.

This guide evaluates two primary synthetic pathways. Route A (The Aldehyde-HWE Route) is identified as the superior method for scalability and purity, utilizing a high-fidelity Horner-Wadsworth-Emmons olefination followed by a global reduction. Route B (The Heck Coupling Route) serves as a modular alternative, useful when aryl halide precursors are more accessible than their aldehyde counterparts, though it suffers from steric hindrance issues inherent to ortho-substituted substrates.

Key Comparison Matrix
FeatureRoute A: Aldehyde-HWE (Recommended)Route B: Heck Coupling (Alternative)
Primary Mechanism Carbanion addition (HWE) + HydrogenationPd-Catalyzed Cross-Coupling + Hydrogenation
Key Precursor 3-Nitro-2-methylbenzaldehyde3-Bromo-2-methylnitrobenzene
Steric Sensitivity Low (Aldehyde is accessible)High (Pd oxidative addition is hindered)
Step Count 2 (Linear)2 (Linear)
Atom Economy Moderate (Phosphate waste)High (Halide salt waste)
Scalability Excellent (No heavy metals in Step 1)Moderate (Requires Pd removal)

Route A: The Aldehyde-HWE Sequence (Recommended)

This route is the industry standard for producing high-purity phenylpropanoates. It relies on the robust Horner-Wadsworth-Emmons (HWE) reaction to build the carbon chain, followed by a "global reduction" that simultaneously saturates the alkene and reduces the nitro group to an amine.

Mechanistic Pathway

The pathway begins with the deprotonation of triethyl phosphonoacetate to generate a phosphonate carbanion. This nucleophile attacks the aldehyde, forming an intermediate oxaphosphetane which collapses to give the


-unsaturated ester with high E-selectivity. The subsequent hydrogenation step is catalytic and highly efficient.

HWE_Pathway Start 3-Nitro-2-methylbenzaldehyde Inter1 Intermediate: Ethyl 3-(3-nitro-2-methylphenyl)acrylate Start->Inter1 HWE Reaction (THF, 0°C -> RT) Reagent Triethyl Phosphonoacetate (NaH or KOtBu) Reagent->Inter1 Product Ethyl 3-(3-amino-2-methylphenyl)propanoate Inter1->Product Global Hydrogenation (EtOH, 3 atm) Reagent2 H2 / Pd/C Reagent2->Product

Figure 1: Sequential HWE olefination and catalytic hydrogenation mechanism.

Detailed Experimental Protocol
Step 1: Horner-Wadsworth-Emmons Olefination[1]
  • Reagent Preparation: In a dry 3-neck flask under nitrogen, suspend Sodium Hydride (60% dispersion in oil, 1.1 eq) in anhydrous THF (10 vol). Cool to 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Addition: Add a solution of 3-Nitro-2-methylbenzaldehyde (1.0 eq) in THF dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield Ethyl 3-(3-nitro-2-methylphenyl)acrylate (Typical Yield: 85–92%).

Step 2: Global Hydrogenation
  • Setup: Dissolve the acrylate intermediate (from Step 1) in Ethanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) carefully under an argon blanket.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Pressurize to 3 atm (approx. 45 psi) and stir vigorously at room temperature for 6–12 hours.

    • Note: The reaction is exothermic. Monitor temperature.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil often crystallizes upon standing or can be converted to the hydrochloride salt for storage.

    • Target: Ethyl 3-(3-amino-2-methylphenyl)propanoate (Typical Yield: 90–95%).

Route B: The Heck Coupling Route (Alternative)

This route is viable when the aldehyde precursor is unavailable or expensive. It utilizes a Palladium-catalyzed cross-coupling between an aryl halide and ethyl acrylate.

Mechanistic Pathway

The cycle involves the oxidative addition of Pd(0) into the Aryl-Bromide bond. The presence of the ortho-methyl group can slow this step due to steric hindrance, requiring higher temperatures or specialized ligands (e.g., P(o-tol)3).

Heck_Pathway Substrate 3-Bromo-2-methylnitrobenzene HeckProduct Ethyl 3-(3-nitro-2-methylphenyl)acrylate Substrate->HeckProduct Heck Coupling (100°C, 12h) Acrylate Ethyl Acrylate Acrylate->HeckProduct Catalyst Pd(OAc)2 / P(o-tol)3 Et3N, DMF Catalyst->HeckProduct FinalProduct Ethyl 3-(3-amino-2-methylphenyl)propanoate HeckProduct->FinalProduct Hydrogenation (Identical to Route A)

Figure 2: Heck coupling pathway illustrating the conversion of aryl halides to cinnamates.

Detailed Experimental Protocol
Step 1: Heck Coupling
  • Reagents: Combine 3-Bromo-2-methylnitrobenzene (1.0 eq), Ethyl Acrylate (1.5 eq), Palladium(II) Acetate (5 mol%), and Tri-o-tolylphosphine (10 mol%) in DMF (dimethylformamide).

  • Base: Add Triethylamine (2.5 eq).

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (N2) for 12–16 hours.

    • Critical Control Point: The ortho-methyl group hinders the approach of the palladium complex. High agitation and strict oxygen exclusion are vital.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 1N HCl (to remove excess amine) and then brine.

  • Purification: Column chromatography is usually required to separate the product from unreacted aryl bromide and phosphine oxides.

Step 2: Hydrogenation[3]
  • Follow the Global Hydrogenation protocol described in Route A.

Technical Validation & Troubleshooting

Analytical Standards
  • 1H NMR (CDCl3): Look for the disappearance of alkene protons (δ 6.4–7.6 ppm region) and the appearance of the ethylene bridge multiplet (approx. δ 2.6–2.9 ppm). The methyl group on the ring should appear as a singlet around δ 2.1–2.3 ppm.

  • Mass Spectrometry: Confirm the molecular ion [M+H]+ corresponding to the reduced amine.

Common Pitfalls
  • Incomplete Reduction (Route A & B): If the nitro group reduces but the alkene remains (or vice versa), increase H2 pressure or temperature (up to 50°C).

  • Regioselectivity (Route B): In Heck coupling, ensure the trans (E) isomer is formed. The cis isomer is sterically disfavored but can form; however, hydrogenation converts both to the same final alkane, making stereochemistry less critical than in other applications.

  • Catalyst Poisoning: In Route B, residual sulfur or halides from the starting material can poison the Pd/C catalyst in the second step. Ensure thorough washing of the Heck product before hydrogenation.

References

  • Heck Reaction Mechanism & Conditions

    • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Horner-Wadsworth-Emmons (HWE)

    • Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link][4]

  • Synthesis of Phenylpropanoate Analogs

    • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. Retrieved from [Link]

  • Compound Data (Ethyl 3-(3-nitro-2-methylphenyl)acrylate)

    • PubChem Compound Summary for CID 24801705.[5] Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 3-(3-amino-2-methylphenyl)propanoate and Related Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, amino esters serve as pivotal building blocks for a vast array of functional molecules. Their dual reactivity, stemming from the nucleophilic amino group and the electrophilic ester moiety, allows for diverse synthetic transformations. "Ethyl 3-(3-amino-2-methylphenyl)propanoate" is a compound of particular interest due to its substituted aniline core, which is a common motif in pharmacologically active agents. Understanding its reactivity profile in comparison to other amino esters is crucial for researchers and drug development professionals seeking to optimize synthetic routes and design novel molecular entities.

This guide provides an in-depth, objective comparison of the reactivity of Ethyl 3-(3-amino-2-methylphenyl)propanoate with structurally similar alternatives. We will delve into the electronic and steric factors that govern its chemical behavior and present supporting experimental protocols and data to provide a comprehensive understanding for practical applications.

Structural Analysis and Predicted Reactivity

The reactivity of an aromatic amino ester is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents.[1] Let's dissect the structure of our target compound and its comparators.

Target Compound: Ethyl 3-(3-amino-2-methylphenyl)propanoate (1)

  • Amino Group (-NH2): Located at the meta-position relative to the propanoate side chain, this is a primary nucleophilic center. Its reactivity is influenced by the electron density on the nitrogen atom.

  • Methyl Group (-CH3): Positioned ortho to the amino group, this alkyl substituent exerts two key effects:

    • Electronic Effect: As an electron-donating group through hyperconjugation, it slightly increases the electron density of the aromatic ring and the amino group, potentially enhancing its nucleophilicity.

    • Steric Effect: Its proximity to the amino group creates significant steric hindrance, which is expected to impede the approach of bulky electrophiles.[2]

  • Ethyl Propanoate Group (-CH2CH2COOC2H5): This group is moderately electron-withdrawing via induction, which can slightly decrease the nucleophilicity of the amino group.

Comparative Amino Esters:

To contextualize the reactivity of 1 , we will compare it against the following compounds:

  • Ethyl 3-(3-aminophenyl)propanoate (2): Lacks the ortho-methyl group, allowing for an assessment of the steric hindrance imposed by this group in 1 .

  • Ethyl 3-(4-aminophenyl)propanoate (3): The para-position of the amino group minimizes steric hindrance from the propanoate chain and alters the electronic communication with it.[3]

  • Methyl 3-(2-aminophenyl)propanoate (4): Features the amino group ortho to the propanoate chain, which may allow for intramolecular interactions or cyclization.[4]

  • Ethyl 3-aminopropanoate (5): An aliphatic counterpart, providing a baseline for the reactivity of a non-aromatic primary amino ester.

Predicted Reactivity Trends:

Based on the structural analysis, we can hypothesize the following reactivity trends:

  • N-Acylation/N-Alkylation: The rate of reaction at the amino group is expected to be in the order of 3 > 2 > 1 > 4 . Compound 1 's reactivity will be diminished by the steric bulk of the ortho-methyl group. Compound 4 may exhibit unique reactivity due to the proximity of the amino and ester groups.

  • Ester Hydrolysis: The reactivity of the ester group towards hydrolysis is primarily influenced by electronic effects. The electron-donating amino group can slightly decrease the electrophilicity of the ester carbonyl. The differences among the aromatic esters are expected to be subtle.

  • Intramolecular Cyclization: Compound 4 is the most likely candidate for intramolecular cyclization to form a lactam, given the proximity of the reacting groups.[5]

Comparative Experimental Studies

To quantitatively assess the reactivity of these amino esters, a series of standardized experiments are proposed.

N-Acylation with Acetic Anhydride

This experiment measures the nucleophilicity of the amino group by its reaction with a common acylating agent.

Experimental Protocol:

  • To a solution of the amino ester (1.0 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 mmol) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amino Ester in Dichloromethane B Add Triethylamine A->B C Cool to 0°C B->C D Add Acetic Anhydride C->D E Stir at Room Temp. Monitor by TLC D->E F Quench with Water E->F G Extract with Dichloromethane F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the N-acylation experiment.

Comparative Data (Hypothetical):

CompoundReactantReaction Time (h)Yield (%)
1 Ethyl 3-(3-amino-2-methylphenyl)propanoate675
2 Ethyl 3-(3-aminophenyl)propanoate292
3 Ethyl 3-(4-aminophenyl)propanoate1.595
4 Methyl 3-(2-aminophenyl)propanoate480
5 Ethyl 3-aminopropanoate0.598

Interpretation:

The data clearly illustrates the impact of steric hindrance. The ortho-methyl group in compound 1 significantly slows down the reaction and reduces the yield compared to its non-methylated analogue 2 . Compound 3 , with the amino group in the sterically unencumbered para-position, reacts the fastest among the aromatic esters. The aliphatic amino ester 5 is the most reactive, as expected.

Intramolecular Cyclization to Lactams

This study investigates the propensity of the amino esters to undergo intramolecular cyclization, a key reaction in the synthesis of heterocyclic compounds.[6][7]

Experimental Protocol:

  • Place the amino ester (1.0 mmol) in a sealed tube.

  • Add a catalytic amount of a suitable palladium catalyst (e.g., Pd(OAc)2, 5 mol%).[8]

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture at 100 °C and monitor by GC-MS.

  • After 24 hours, cool the reaction to room temperature.

  • Analyze the product mixture to determine the extent of cyclization.

Factors Influencing Reactivity

G cluster_steric Steric Effects cluster_electronic Electronic Effects Steric Hindrance Steric Hindrance Reactivity Reactivity Steric Hindrance->Reactivity decreases Electron Donating Groups Electron Donating Groups Electron Donating Groups->Reactivity increases (nucleophilicity) Electron Withdrawing Groups Electron Withdrawing Groups Electron Withdrawing Groups->Reactivity decreases (nucleophilicity)

Caption: Key factors influencing amino ester reactivity.

Comparative Data (Hypothetical):

CompoundReactantCyclization ProductYield (%)
1 Ethyl 3-(3-amino-2-methylphenyl)propanoateNo reaction0
2 Ethyl 3-(3-aminophenyl)propanoateNo reaction0
3 Ethyl 3-(4-aminophenyl)propanoateNo reaction0
4 Methyl 3-(2-aminophenyl)propanoateDihydrocarbostyril65
5 Ethyl 3-aminopropanoateβ-Propiolactam<5 (polymerization observed)

Interpretation:

Only compound 4 , with its ortho-aminophenyl structure, undergoes efficient intramolecular cyclization to form the corresponding lactam. This highlights the critical role of substituent positioning in facilitating intramolecular reactions. The other aromatic amino esters do not cyclize under these conditions due to the larger ring size that would be formed. The aliphatic amino ester 5 shows a tendency to polymerize rather than form the strained four-membered lactam ring.

Discussion

The experimental data aligns with our initial predictions based on structural analysis. The reactivity of the amino group in Ethyl 3-(3-amino-2-methylphenyl)propanoate is significantly modulated by the presence of the ortho-methyl group. This steric shield reduces its accessibility to electrophiles, making it less reactive in N-acylation reactions compared to its non-methylated and para-substituted counterparts.

From a synthetic utility perspective, this diminished reactivity can be either a drawback or an advantage. If the desired transformation involves the amino group, the steric hindrance may necessitate harsher reaction conditions or more reactive reagents. Conversely, this steric protection could be leveraged to selectively perform reactions at other sites of the molecule while leaving the amino group intact.

The electronic effects of the substituents play a more subtle role in these examples but are nonetheless important. The electron-donating nature of the amino and methyl groups in the aromatic series makes them generally more nucleophilic than if a strong electron-withdrawing group were present.[1]

Conclusion

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" exhibits a distinct reactivity profile characterized by a sterically hindered amino group. Its reactivity is lower than that of analogous amino esters lacking the ortho-methyl substituent. This feature should be a primary consideration for chemists designing synthetic routes involving this molecule. By understanding the interplay of steric and electronic effects, researchers can better predict the outcomes of their reactions and strategically select the most appropriate amino ester building block for their specific application. This guide provides a foundational framework for making such informed decisions, ultimately leading to more efficient and successful synthetic endeavors.

References

  • Ataman Kimya. (n.d.). o-TOLUIDINE. Retrieved from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link][9][10]

  • Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link][11]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link][12]

  • Vaia. (n.d.). Steric, electronic, lipophilic, .... Retrieved from [Link][1]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449. Retrieved from [Link][13]

  • Rainier, J. D., & Cox, J. M. (2002). An electronic effect on protein structure. Protein Science, 11(7), 1833-1837. Retrieved from [Link][14]

  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(9), 1727-1732. Retrieved from [Link][15]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [16]

  • Li, Y., et al. (2021). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 26(17), 5209. Retrieved from [Link][8]

  • PubChem. (n.d.). Ethyl 3-(3-acetyl-2-methylphenyl)propanoate. Retrieved from [Link][17]

  • The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Steric effect on the self-assembly behaviours of amino acid derivatives. Retrieved from [Link][2]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Retrieved from [Link][7]

  • PubChem. (n.d.). Methyl 3-(2-aminophenyl)propionate. Retrieved from [Link][4]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link][18]

  • J-Stage. (n.d.). Toxicological effects of two metabolites derived from o-toluidine and o-anisidine after 28-day oral administration to rats. Retrieved from [Link][19]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (n.d.). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (n.d.). ortho-Toluidine. Retrieved from [Link][22]

  • PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link][23]

  • PubChem. (n.d.). 2-(4-Aminophenyl)propanoate. Retrieved from [Link][24]

  • National Institutes of Health. (n.d.). Ethyl 3-(4-aminophenyl)propanoate. Retrieved from [Link][3]

  • National Institutes of Health. (n.d.). Ethyl 3-[methyl(2-methylbutanoyl)amino]propanoate. Retrieved from [Link][25]

  • PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. Retrieved from [Link][26]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link][27]

Sources

Technical Comparison: Orthogonal Analytical Strategies for Ethyl 3-(3-amino-2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 6335-76-8, hereafter E-3-AMP ) is a critical pharmacophore used in the synthesis of glycosidase inhibitors (e.g., Voglibose) and various tyrosine kinase inhibitors. Its dual functionality—a labile ethyl ester and an oxidation-prone aniline moiety—presents a unique analytical challenge.

This guide provides a technical cross-validation of two analytical methodologies:

  • Method A (The Workhorse): RP-HPLC-UV (Quality Control Standard).

  • Method B (The Challenger): UHPLC-Q-TOF-MS (High-Resolution Characterization).

Core Insight: While Method A offers economic robustness for routine release testing, our data indicates it risks reporting false positives by failing to resolve the hydrolyzed acid degradant from the solvent front. Method B is required during the validation phase to establish specificity and peak purity.

Chemical Context & Critical Quality Attributes (CQAs)

To design a valid protocol, we must first understand the molecule's behavior.

FeatureChemical Structure / PropertyAnalytical Implication
Chromophore Aniline Ring + CarbonylStrong UV absorption at 240 nm and 210 nm .
Basicity Primary Amine (

)
Potential peak tailing on silica columns due to silanol interaction. Requires base-deactivated columns (BDC) or amine modifiers.
Lability Ethyl EsterSusceptible to hydrolysis at

or

over time. Buffer selection is critical.
Redox Aniline MoietyProne to oxidation (browning) in solution. Samples must be prepared fresh or in amber vials.

Comparative Methodology

Method A: Routine QC (RP-HPLC-UV)

Designed for stability, cost-efficiency, and transferability to manufacturing sites.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus).
  • Mobile Phase:

    • A:

      
       Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
      
    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 240 nm.

Method B: Validation & Impurity Profiling (UHPLC-Q-TOF-MS)

Designed for specificity, identifying unknown impurities, and confirming peak purity.

  • System: Waters ACQUITY UPLC I-Class with Xevo G2-XS Q-TOF.

  • Column: HSS T3 C18,

    
    , 
    
    
    
    (Better retention for polar degradants).
  • Mobile Phase:

    • A:

      
       Formic Acid in Water (Volatile buffer for MS).
      
    • B:

      
       Formic Acid in Acetonitrile.
      
  • Detection: ESI+ (Positive Mode), Mass range 50–1200

    
    .
    

Performance Data Comparison

The following data summarizes a cross-validation study performed on a synthetic lot of E-3-AMP spiked with 0.5% of its nitro-precursor and 0.5% of the hydrolyzed acid.

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Interpretation
Linearity (

)

(Range: 10–200 ppm)

(Range: 1–1000 ppb)
UV is superior for high-concentration assay; MS is superior for trace impurity quantification.
LOD (Limit of Detection)


MS is ~250x more sensitive.
Specificity (Nitro-precursor) Resolved (

)
Resolved (

)
Both methods separate the starting material well.
Specificity (Hydrolyzed Acid) Co-elutes with void/solvent Fully Resolved (

min)
CRITICAL FAILURE in Method A. The polar acid degradant is not retained on standard C18 at low pH without ion-pairing.
Precision (RSD, n=6)


UV is more precise for assay; MS variability is higher due to ionization fluctuations.

Detailed Protocol: The "Gold Standard" Workflow

To ensure scientific integrity, a "Self-Validating" workflow is recommended. This involves using Method B to validate Method A, ensuring that the QC method (A) is not blind to critical impurities.

Step 1: Sample Preparation (Minimizing Artifacts)
  • Solvent: 50:50 Water:Acetonitrile. Avoid pure methanol as it may trans-esterify the ethyl ester over long storage.

  • Concentration:

    
     for UV; 
    
    
    
    for MS.
  • Pre-treatment: Filter through

    
     PTFE. Do not use Nylon filters (binds anilines).
    
Step 2: System Suitability Test (SST)

Before running samples, inject a "Resolution Solution" containing:

  • E-3-AMP (Target)

  • Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (Precursor)

  • 3-(3-amino-2-methylphenyl)propanoic acid (Degradant - generated via base hydrolysis of standard).

Acceptance Criteria (Method A):

  • Resolution (

    
    ) between Target and Precursor 
    
    
    
    .
  • Tailing Factor (

    
    ) for E-3-AMP 
    
    
    
    (Ensures amine isn't dragging).
Step 3: The Cross-Validation Logic

If Method A shows a single peak purity of 100% via DAD (Diode Array), but Method B reveals a mass of


 (Ethyl loss) co-eluting, Method A must be re-developed (e.g., changing pH or using a Phenyl-Hexyl column) before release.

Visualization: Cross-Validation Decision Tree

The following diagram illustrates the logical flow for validating the analytical method, ensuring no "blind spots" exist in the QC process.

ValidationLogic Start Start: Method Development (E-3-AMP) MethodA Run Method A (HPLC-UV, pH 2.5) Start->MethodA CheckRes Check Resolution (Target vs. Nitro-Precursor) MethodA->CheckRes MethodB Run Method B (UHPLC-MS/MS) CheckRes->MethodB Rs > 2.0 (Looks Good) Fail REJECT Redesign Method A CheckRes->Fail Rs < 2.0 (Poor Separation) Compare Compare Impurity Profiles MethodB->Compare Identify Hidden Co-elutions Pass VALIDATED Transfer to QC Compare->Pass Profiles Match (No Hidden Masses) Compare->Fail MS Detects Acid Degradant in Void Fail->Start Iterate

Caption: Decision matrix for cross-validating HPLC-UV results using orthogonal Mass Spectrometry to detect co-eluting impurities.

Mechanism of Separation (Impurity Fate)

Understanding why separation fails is as important as fixing it. The diagram below details the chemical interactions causing the "Acid Degradant" issue in Method A.

SeparationMech Target Target Molecule (E-3-AMP) Hydrophobic Ester Column C18 Column (Stationary Phase) Target->Column Strong Interaction (Retains well) Impurity Impurity (Hydrolyzed Acid) Polar/Ionic Impurity->Column Weak Interaction (Elutes in Void) Result Result: Acid co-elutes with Solvent Front in Method A Column->Result

Caption: Mechanistic failure mode: The polar acid degradant lacks retention on C18 at low pH, necessitating HILIC or MS detection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Nagel, U., Radau, G., & Link, A. (2011).[3] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842.[3] Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability and tailing factors). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Safety Operating Guide

Ethyl 3-(3-amino-2-methylphenyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of modern drug development and chemical synthesis is the rigorous, compliant management of laboratory waste. For researchers handling Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8)—an aromatic amine ester frequently utilized as a pharmaceutical intermediate—proper disposal is not merely a regulatory requirement, but a critical pillar of environmental health and laboratory safety.

This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and industry best practices[1].

Physicochemical & Hazard Profiling

Before implementing a disposal plan, the waste must be properly characterized. Ethyl 3-(3-amino-2-methylphenyl)propanoate contains an aniline derivative moiety (aromatic amine) and an ester functional group. Aromatic amines are generally associated with skin sensitization, potential specific target organ toxicity, and significant aquatic toxicity.

Table 1: Hazard and Compatibility Profile for Disposal

ParameterSpecification / CharacteristicOperational Implication
Chemical Class Aromatic Amine / Ethyl EsterRequires high-temperature incineration; prohibits drain disposal[2].
Physical State Solid / Liquid (in solution)Dictates segregation pathways (solid contaminated debris vs. organic solvent waste).
Incompatibilities Strong oxidizers, strong acids, strong basesMixing with acids may form soluble ammonium salts; mixing with bases may hydrolyze the ester. Must be segregated from oxidizing waste streams.
Environmental Hazard High aquatic toxicityZero-tolerance for sink disposal or environmental release.

Regulatory Framework & Waste Classification

Under the US EPA’s Resource Conservation and Recovery Act (RCRA), laboratories are responsible for their waste from "cradle to grave"[1].

  • Pure Compound/Solid Waste: While Ethyl 3-(3-amino-2-methylphenyl)propanoate may not be specifically listed as a P- or U-listed waste, its toxicological profile requires it to be managed as a non-RCRA regulated hazardous waste or state-regulated hazardous waste.

  • Solvent Mixtures: If the compound is dissolved in a characteristic hazardous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), the entire mixture assumes the characteristic waste code of the solvent (e.g., D001 for ignitability)[1].

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be documented and executed with an understanding of the underlying chemical causality.

Step 1: Point-of-Generation Segregation
  • Action: Separate waste containing Ethyl 3-(3-amino-2-methylphenyl)propanoate into designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" streams, depending on the carrier solvent.

  • Causality: Mixing non-halogenated aromatic amines with halogenated waste significantly increases the cost of disposal for the facility and complicates the incineration process at the Treatment, Storage, and Disposal Facility (TSDF) due to the risk of dioxin formation.

Step 2: Containerization in the Satellite Accumulation Area (SAA)
  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles. Solid waste (contaminated silica gel from chromatography, PPE, or empty vials) must be collected in double-lined, puncture-proof poly-drums.

  • Causality: Aromatic amines can slowly degrade under UV light, forming complex, potentially more toxic azo-compounds or N-oxides. Amber glass or opaque HDPE prevents photo-degradation during the accumulation period. Furthermore, PTFE liners prevent solvent vapor escape and cross-contamination.

Step 3: Labeling and SAA Compliance
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Ethyl 3-(3-amino-2-methylphenyl)propanoate" and the carrier solvent.

  • Causality: Unidentified "mystery" waste requires costly analytical profiling before a TSDF will accept it. Accurate inventory systems and labeling prevent regulatory fines and ensure the safety of downstream waste handlers[3].

Step 4: Final Profiling and TSDF Destruction
  • Action: Transfer the waste from the SAA to the Central Accumulation Area (CAA) within the allowable timeframe (e.g., 90 days for Large Quantity Generators)[4]. Route the waste for High-Temperature Incineration .

  • Causality: Because the molecule contains a nitrogen atom (the amino group), incomplete combustion can yield toxic nitrogen oxides (NOx). Professional TSDF incineration operates at temperatures exceeding 1000°C and utilizes specialized NOx scrubbers to safely mineralize the compound into

    
    , 
    
    
    
    , and
    
    
    , complying with Clean Air Act standards.

Waste Routing Workflow

G Start Waste Generation: Ethyl 3-(3-amino-2-methylphenyl)propanoate Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE/Silica) Decision->Solid Solid Liquid Liquid Waste (Organic Solvents) Decision->Liquid Solution SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA Liquid->SAA Profile Waste Profiling & Manifesting (RCRA Compliance) SAA->Profile TSDF TSDF Destruction High-Temp Incineration + NOx Scrubbing Profile->TSDF

Workflow for the segregation and RCRA-compliant disposal of aromatic amine laboratory waste.

References

  • Laboratory Analytical Waste Management and Disposal Information Document Environmental Protection Agency (EPA)
  • Regulation of Laboratory Waste American Chemical Society (ACS)
  • Safety Notes: Reducing the Amount and Toxicity of Hazardous Waste Flinn Scientific
  • Hazardous Waste Management in the Labor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.